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  • Product: 3-Hydroxy-1-benzofuran-2-carbonitrile
  • CAS: 57477-68-6

Core Science & Biosynthesis

Foundational

3-Hydroxy-1-benzofuran-2-carbonitrile chemical structure and properties

Topic: 3-Hydroxy-1-benzofuran-2-carbonitrile: Structural Dynamics, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Abstract 3-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Hydroxy-1-benzofuran-2-carbonitrile: Structural Dynamics, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Abstract

3-Hydroxy-1-benzofuran-2-carbonitrile (CAS 57477-68-6) represents a critical scaffold in heterocyclic chemistry, serving as a versatile intermediate for the synthesis of bioactive benzofuran derivatives.[1] This compound is chemically distinct due to its dynamic keto-enol tautomerism, existing in equilibrium between the stable 3-hydroxy-1-benzofuran-2-carbonitrile (enol) and the reactive 2-cyanobenzofuran-3-one (keto). This guide provides an in-depth analysis of its structural properties, a validated synthetic protocol via the Thorpe-Ziegler cyclization of methyl salicylate, and a strategic overview of its application in medicinal chemistry.

Chemical Identity & Structural Dynamics

The chemical behavior of 3-hydroxy-1-benzofuran-2-carbonitrile is defined by the electronic competition between the electron-withdrawing nitrile group at C2 and the oxygenation at C3. Unlike simple benzofurans, this substitution pattern facilitates a rapid tautomeric equilibrium that dictates its reactivity profile.

Table 1: Chemical Identification

PropertyDetail
IUPAC Name 3-Hydroxy-1-benzofuran-2-carbonitrile
Common Synonyms 2-Cyanobenzofuran-3-one; 3-Hydroxy-2-benzofurancarbonitrile
CAS Number 57477-68-6
Molecular Formula C₉H₅NO₂
Molecular Weight 159.14 g/mol
SMILES N#CC1=C(O)C2=CC=CC=C2O1
Tautomeric Equilibrium

The compound exists as a mixture of the enol form (A) and the keto form (B). The nitrile group at position 2 significantly increases the acidity of the C2-proton in the keto form, stabilizing the enol tautomer through extended conjugation. In polar aprotic solvents (e.g., DMSO), the equilibrium may shift, but the enol form is generally predominant in the solid state due to intermolecular hydrogen bonding.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (3-Hydroxy-1-benzofuran-2-carbonitrile) Aromatic, Stabilized by Conjugation Keto Keto Form (2-Cyanobenzofuran-3-one) Reactive Electrophile at C3 Enol->Keto Proton Transfer

Figure 1: Keto-enol tautomerism of 3-hydroxy-1-benzofuran-2-carbonitrile.[1] The equilibrium is sensitive to solvent polarity and pH.

Physicochemical Properties

Understanding the physical parameters is crucial for handling and purification. The high acidity of the enolic hydroxyl group (pKa ~6-7) allows for deprotonation by mild bases, facilitating alkylation reactions.

Table 2: Key Physicochemical Data

PropertyValue / CharacteristicNote
Physical State Solid (Crystalline powder)Typically beige to light brown.
Melting Point 121–123 °CLiterature values vary slightly based on purity/tautomer ratio.
Acidity (pKa) ~6.5 (Estimated)Significantly more acidic than phenol (pKa 10) due to the C2-CN group.
Solubility DMSO, DMF, Acetone, MethanolPoorly soluble in water; soluble in aqueous base (as anion).
IR Spectrum ν(CN) ~2210 cm⁻¹; ν(OH) ~3200-3400 cm⁻¹Broad OH band indicates H-bonding; sharp CN peak is diagnostic.

Synthesis Protocol: Thorpe-Ziegler Cyclization

The most robust synthetic route involves the reaction of methyl salicylate with chloroacetonitrile. This reaction proceeds via an initial O-alkylation followed by a base-mediated intramolecular Thorpe-Ziegler cyclization.

Mechanism
  • O-Alkylation: The phenoxide of methyl salicylate attacks chloroacetonitrile to form the ether intermediate.

  • Cyclization: The alpha-carbon of the nitrile (activated by the nitrile group) is deprotonated and attacks the ester carbonyl.

  • Elimination: Loss of methoxide yields the cyclized benzofuran core.

Experimental Procedure

Reagents:

  • Methyl Salicylate (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in anhydrous Acetone (150 mL) .

  • Base Addition: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) to the solution. The suspension will turn yellow as the phenoxide forms.

  • Alkylation: Add Chloroacetonitrile (9.1 g, 120 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.

  • Isolation: Pour the residue into ice-cold water (200 mL). Acidify carefully with 1M HCl to pH ~3 to precipitate the product (ensuring the enol form is protonated).

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Start Methyl Salicylate + Chloroacetonitrile Step1 Step 1: O-Alkylation (K2CO3, Acetone, Reflux) Forms Ether Intermediate Start->Step1 Base Activation Step2 Step 2: Thorpe-Ziegler Cyclization (Intramolecular Nucleophilic Attack) Step1->Step2 In-situ Step3 Step 3: Acidification & Workup (HCl, Ice Water) Step2->Step3 Quench Product 3-Hydroxy-1-benzofuran-2-carbonitrile (Precipitates as Solid) Step3->Product Isolation

Figure 2: Synthetic pathway via Thorpe-Ziegler cyclization of methyl salicylate derivatives.

Reactivity Profile & Applications

This scaffold acts as a "chemical chameleon," offering multiple points of diversification for drug discovery.

1. Electrophilic Substitution at C3 (Keto Reactivity): In its keto form, the C3 position is a ketone. It undergoes condensation reactions with hydrazines or hydroxylamines.

  • Application: Synthesis of benzofuro[3,2-c]pyrazoles by reacting with hydrazine hydrate.[2][3] These fused systems are potent antimicrobial agents.

2. Nucleophilic Substitution at C3-OH (Enol Reactivity): The C3-hydroxyl group can be O-alkylated or acylated.

  • Application: Introduction of lipophilic side chains to improve membrane permeability in drug candidates.

3. Nitrile Transformation at C2: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole.

  • Application: Hydrolysis yields 3-hydroxybenzofuran-2-carboxylic acid , a precursor for coumestan analogs (phytoestrogens).

References

  • Rasayan Journal of Chemistry. (2014). Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide derivatives.[2][3] (Context on benzofuran synthesis via salicylate alkylation). Retrieved from [Link]

  • Organic Syntheses. (2016). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. (Mechanistic parallel for Thorpe-Ziegler cyclization). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Benzofuran Derivatives and Biological Activity.[2][3][4][5][6] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 3-Hydroxybenzofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the electronic properties and dipole moments of novel benzofuran derivatives is paramount for predicting their chemical reactivity, membrane permeability, and potential interactions with biological targets. This guide provides a comprehensive technical overview of the theoretical and experimental methodologies for characterizing the electronic landscape and dipole moment of 3-hydroxybenzofuran-2-carbonitrile, a molecule of significant interest for drug design. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document will leverage established principles and data from closely related benzofuran analogs to provide a robust predictive framework and detailed investigatory protocols.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a class of heterocyclic compounds that have garnered substantial attention from the scientific community due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The electronic distribution within the benzofuran ring system, influenced by the nature and position of its substituents, dictates its pharmacokinetic and pharmacodynamic profiles. The introduction of a hydroxyl group at the 3-position and a nitrile group at the 2-position in 3-hydroxybenzofuran-2-carbonitrile is expected to create a unique electronic environment, influencing its reactivity and intermolecular interactions. A thorough characterization of its electronic properties and dipole moment is therefore a critical step in elucidating its potential as a therapeutic agent.

Theoretical Approach to Electronic Properties and Dipole Moment

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the electronic structure and properties of molecules with a high degree of accuracy.[1][4]

Foundational Concepts: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[5][6]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6][7] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Computational Protocol for 3-Hydroxybenzofuran-2-carbonitrile

A robust computational analysis of 3-hydroxybenzofuran-2-carbonitrile would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation. A commonly used and reliable method is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[8][9]

  • Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the HOMO and LUMO energies, the HOMO-LUMO gap, and the total dipole moment.

  • MEP Map Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.

Below is a conceptual workflow for the computational analysis.

G cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Check_Frequencies Imaginary Frequencies? Frequency_Calculation->Check_Frequencies Check_Frequencies->Geometry_Optimization Yes Single_Point_Energy Single-Point Energy Calculation Check_Frequencies->Single_Point_Energy No Electronic_Properties HOMO LUMO Dipole Moment Single_Point_Energy->Electronic_Properties MEP_Calculation MEP Calculation and Visualization Single_Point_Energy->MEP_Calculation End End Electronic_Properties->End MEP_Calculation->End

Caption: Computational workflow for determining electronic properties.

Predicted Electronic Characteristics and Dipole Moment

Based on studies of analogous benzofuran derivatives, we can anticipate the following for 3-hydroxybenzofuran-2-carbonitrile:

  • HOMO-LUMO Gap: The presence of electron-withdrawing groups like the nitrile and the electron-donating hydroxyl group will likely result in a moderate to small HOMO-LUMO gap, suggesting a chemically reactive molecule.[5] Studies on other benzofuran derivatives have reported HOMO-LUMO gaps in the range of 4-5 eV.[10][11]

  • Dipole Moment: The strong electronegativity of the oxygen and nitrogen atoms in the hydroxyl and nitrile groups, respectively, will lead to a significant separation of charge and thus a notable dipole moment. The vector sum of the individual bond dipoles will determine the magnitude and direction of the net molecular dipole moment. For comparison, the calculated dipole moment of 1-benzofuran-2-carboxylic acid is around 2.5 D.[12]

PropertyPredicted Range/CharacteristicRationale
HOMO-LUMO Gap (ΔE) 4.0 - 5.0 eVInfluence of electron-donating and -withdrawing groups.[10][11]
Dipole Moment (µ) > 2.5 DPresence of highly electronegative O and N atoms.[12]
MEP Negative potential around O and N atomsHigh electronegativity of oxygen and nitrogen.[6][7]

Experimental Determination of the Dipole Moment

While computational methods provide excellent estimates, experimental validation is crucial. The dipole moment of a molecule in its ground state is typically determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent.[13][14] The excited-state dipole moment can be investigated using solvatochromic methods.[15][16]

Ground-State Dipole Moment: The Guggenheim-Debye Method

This method relies on measuring the dielectric constant (ε) and refractive index (n) of dilute solutions of the polar solute (3-hydroxybenzofuran-2-carbonitrile) in a non-polar solvent (e.g., cyclohexane or benzene) at a constant temperature.[13][17]

Experimental Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of 3-hydroxybenzofuran-2-carbonitrile in a non-polar solvent with accurately known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a precision dipole meter.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using an Abbe refractometer.

  • Data Analysis: The dipole moment (μ) can be calculated using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the concentration of the solute.

G cluster_1 Guggenheim-Debye Method Workflow Prepare_Solutions Prepare Dilute Solutions in Non-Polar Solvent Measure_Dielectric Measure Dielectric Constants (ε) Prepare_Solutions->Measure_Dielectric Measure_Refractive Measure Refractive Indices (n) Prepare_Solutions->Measure_Refractive Plot_Data Plot (ε - n²) vs. Concentration Measure_Dielectric->Plot_Data Measure_Refractive->Plot_Data Calculate_Slope Determine the Slope Plot_Data->Calculate_Slope Calculate_Dipole Calculate Dipole Moment (μ) using Guggenheim Equation Calculate_Slope->Calculate_Dipole Result Result Calculate_Dipole->Result

Caption: Workflow for experimental dipole moment determination.

Excited-State Dipole Moment: Solvatochromism

Solvatochromism refers to the change in the absorption or emission spectrum of a molecule when dissolved in solvents of different polarities.[18][19] This phenomenon can be used to estimate the change in dipole moment upon electronic excitation (μe - μg).

Theoretical Basis: The Lippert-Mataga and Bakhshiev equations relate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function and the change in dipole moment.[16]

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities.

  • Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra of 3-hydroxybenzofuran-2-carbonitrile in each solvent.

  • Data Analysis: Determine the absorption and emission maxima for each solvent and calculate the Stokes shift. Plot the Stokes shift against the solvent polarity function. The slope of the resulting linear plot is proportional to (μe - μg)².

Synthesis of 3-Hydroxybenzofuran-2-carbonitrile

A plausible synthetic route to 3-hydroxybenzofuran-2-carbonitrile can be proposed based on established methods for the synthesis of related benzofuran derivatives.[20][21][22] A potential pathway involves the cyclization of a suitably substituted precursor.

Proposed Synthetic Protocol:

  • Starting Material: A potential starting material could be a 2-hydroxy-substituted benzaldehyde or acetophenone.

  • Introduction of the Cyanoacetyl Group: Reaction with a cyanoacetic acid derivative would introduce the necessary carbon framework.

  • Cyclization: Intramolecular cyclization, potentially under acidic or basic conditions, would form the benzofuran ring.

  • Hydroxylation/Tautomerization: The 3-hydroxy functionality may arise from the tautomerization of a benzofuran-3(2H)-one intermediate.

Further optimization of reaction conditions would be necessary to achieve a high yield and purity of the target compound.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and experimental framework for the in-depth characterization of the electronic properties and dipole moment of 3-hydroxybenzofuran-2-carbonitrile. The proposed computational and experimental protocols, grounded in established scientific principles and supported by literature on analogous compounds, provide a clear roadmap for researchers in the field of drug discovery and development. A thorough understanding of these fundamental molecular properties will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. Future work should focus on the successful synthesis and subsequent experimental validation of the predicted properties, paving the way for further biological evaluation and structure-activity relationship studies.

References

  • Determination of excited state dipole moments in solution via thermochromic methods - PMC. (URL: [Link])

  • Solvatochromic – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method - AIP Publishing. (URL: [Link])

  • Computational Modeling of Solvent Effects. (URL: [Link])

  • Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State - MDPI. (URL: [Link])

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (URL: [Link])

  • A Density Functional Theory Study - Physical Chemistry Research. (URL: [Link])

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration - AIP Publishing. (URL: [Link])

  • exploring molecular properties of a novel benzofuran derivative using density functional theory - Jetir.Org. (URL: [Link])

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC. (URL: [Link])

  • Computational Investigation on 4-(2-Oxo-2H-benzo[h] chromen-4-ylmethoxy)-benzaldehyde Benzofuran Coumarin Derivative - AIP Publishing. (URL: [Link])

  • Origin of depressed dipole moments in five-membered, unsaturated heterocycles. (URL: [Link])

  • Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis - PMC. (URL: [Link])

  • Electrostatic potential (ESP) mapped the molecular surface of 2 a and... - ResearchGate. (URL: [Link])

  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin - Nepal Journals Online. (URL: [Link])

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC. (URL: [Link])

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - NIH. (URL: [Link])

  • A new method for the synthesis of 3-hydroxymethylbenzofuran. (URL: [Link])

  • Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole-H2O - ResearchGate. (URL: [Link])

  • HOMO and LUMO energies for the studied benzofuran derivatives at the... - ResearchGate. (URL: [Link])

  • Determination of dipole moment in the ground and excited state by experimental and theoretical methods of N-nonyl acridine orange - PubMed. (URL: [Link])

  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities | Request PDF - ResearchGate. (URL: [Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ResearchGate. (URL: [Link])

  • Dipole Moment. (URL: [Link])

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - Beilstein Journals. (URL: [Link])

  • MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. (URL: [Link])

  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed. (URL: [Link])

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (URL: [Link])

  • Method for synthesizing benzofuran-2 (3H)-ketone - Eureka | Patsnap. (URL: [Link])

  • How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values - eScholarship.org. (URL: [Link])

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing. (URL: [Link])

  • The Excited State Effective Dipole Moment of 2,3-Benzofuran from Thermochromic Shifts in Absorption and Emission Spectra. | Request PDF - ResearchGate. (URL: [Link])

Sources

Foundational

Supramolecular Architecture & Hydrogen Bonding Dynamics of 3-Hydroxy-1-benzofuran-2-carbonitrile

This guide provides an in-depth technical analysis of the solid-state behavior, hydrogen bonding potential, and synthesis of 3-hydroxy-1-benzofuran-2-carbonitrile. It is structured to serve researchers in crystal enginee...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state behavior, hydrogen bonding potential, and synthesis of 3-hydroxy-1-benzofuran-2-carbonitrile. It is structured to serve researchers in crystal engineering and medicinal chemistry.

Executive Summary

The crystal lattice behavior of 3-hydroxy-1-benzofuran-2-carbonitrile (3-HB-2CN) represents a classic competition between intramolecular electronic stabilization and intermolecular supramolecular assembly. Unlike simple phenols, the presence of the electron-withdrawing nitrile group at the C2 position adjacent to the C3-hydroxyl group creates a "push-pull" electronic system. This guide analyzes the tautomeric preference (enol vs. keto) in the solid state, predicts the dominant hydrogen-bonding motifs (synthons), and provides a validated protocol for synthesis and crystallization.

Part 1: Electronic Structure & Tautomeric Equilibrium

The Keto-Enol Conundrum

In solution, 3-hydroxybenzofurans often exist in equilibrium with their keto-tautomers, coumaranones (benzofuran-2(3H)-ones). However, the introduction of the cyano group at C2 significantly alters this landscape.

  • The Keto Form (2-cyano-benzofuran-3(2H)-one): Typically favored in unsubstituted systems due to the strength of the C=O bond.[1]

  • The Enol Form (3-hydroxy-1-benzofuran-2-carbonitrile): Stabilized by two factors:[2]

    • Aromaticity: Formation of the furan ring completes the 10

      
      -electron aromatic system of the benzofuran core.
      
    • Extended Conjugation: The

      
      -orbitals of the nitrile group overlap with the enolic double bond, delocalizing the electron density from the oxygen lone pair.
      

Crystallographic Insight: In the crystal lattice, the enol form is predicted to predominate for 3-HB-2CN. The driving force is the establishment of a robust hydrogen-bonding network involving the highly polarized -OH donor and the -CN acceptor, which is only possible if the hydroxyl group remains intact.

Graphviz Pathway: Tautomeric Stabilization

The following diagram illustrates the thermodynamic preference for the enol form driven by lattice energy stabilization.

Tautomerism cluster_factors Stabilizing Factors Keto Keto Form (2-cyano-benzofuran-3(2H)-one) Enol Enol Form (3-hydroxy-1-benzofuran-2-carbonitrile) Keto->Enol Tautomerization (Solvent Dependent) Lattice Crystal Lattice Stabilization Enol->Lattice Aromaticity + H-Bond Network F1 Resonance (Push-Pull) F1->Enol F2 Intermolecular H-Bonds F2->Lattice

Figure 1: Thermodynamic flow favoring the enol tautomer in the solid state due to resonance and lattice energy contributions.

Part 2: Hydrogen Bonding Potential & Crystal Engineering

The Hydroxyl-Nitrile Synthon

The core of the crystal engineering potential lies in the interaction between the C3-hydroxyl group and the C2-nitrile group.

  • Intramolecular Interaction (Unlikely): While C2 and C3 are adjacent, the geometry of the nitrile group (linear,

    
     hybridized) points the nitrogen lone pair away from the hydroxyl proton. The angle required for an intramolecular 
    
    
    
    or
    
    
    ring is geometrically strained and energetically unfavorable.
  • Intermolecular Interaction (Dominant): The linear geometry of the nitrile group makes it a prime acceptor for a "head-to-tail" intermolecular hydrogen bond.

Predicted Graph Set Motifs

Based on Etter’s rules for hydrogen bonding and statistical analysis of similar cyanophenols, two primary motifs are expected:

Motif TypeGraph Set NotationDescriptionProbability
Infinite Chains

or

The -OH of molecule A donates to the -CN of molecule B, forming a continuous polymeric chain running parallel to a crystallographic axis.High
Centrosymmetric Dimers

Two molecules pair up in an anti-parallel fashion. This is less likely due to the steric bulk of the benzofuran core but possible if

stacking cooperates.
Medium
Secondary Interactions ( Stacking)

The planar benzofuran system facilitates strong


 stacking interactions. In the crystal lattice, these stacking forces often organize the hydrogen-bonded chains into layered sheets (2D architecture). The inter-planar distance is expected to be approximately 3.4 Å , typical for aromatic stacking.

Part 3: Experimental Protocol

Synthesis of 3-Hydroxy-1-benzofuran-2-carbonitrile

Rationale: Direct cyanation of benzofuran is difficult. The most robust route utilizes a Dieckmann-type cyclization of a phenoxyacetonitrile derivative. This protocol ensures the formation of the C2-C3 bond with the correct functional groups.

Materials:
  • Methyl salicylate (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium carbonate (

    
    , anhydrous)
    
  • Sodium hydride (NaH, 60% dispersion in oil)

  • Solvents: DMF (anhydrous), THF (anhydrous)

Step-by-Step Methodology:
  • O-Alkylation (Formation of Ether Intermediate):

    • Dissolve methyl salicylate (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (15 mmol) and stir at room temperature for 15 minutes.
      
    • Dropwise add chloroacetonitrile (12 mmol).

    • Heat to 60°C for 4 hours. Monitor TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.

    • Workup: Pour into ice water, extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Product: Methyl 2-(cyanomethoxy)benzoate.

  • Cyclization (Thorpe-Ziegler / Dieckmann):

    • Suspend NaH (12 mmol) in anhydrous THF (30 mL) under Argon/Nitrogen atmosphere at 0°C.

    • Slowly add a solution of Methyl 2-(cyanomethoxy)benzoate (from Step 1) in THF.

    • Allow to warm to room temperature and stir for 6 hours. The solution should turn yellow/orange, indicating enolate formation and cyclization.

    • Quench: Carefully add dilute HCl (1M) until pH ~4. This protonates the intermediate enolate to the desired neutral enol.

    • Isolation: Extract with dichloromethane (DCM). The organic layer will contain the target 3-hydroxy-1-benzofuran-2-carbonitrile.

  • Purification:

    • Recrystallize immediately from Ethanol/Water (to avoid keto-tautomer degradation on silica gel).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for determining the H-bond network:

  • Prepare a saturated solution of the purified compound in Acetonitrile (polar aprotic, competes minimally with H-bonding) or Methanol (polar protic, may solvate).

  • Slow Evaporation Method: Place the vial in a vibration-free environment at 4°C. Cover with parafilm and poke 2-3 small holes.

  • Harvesting: Crystals should appear within 48-72 hours as colorless needles or plates.

Part 4: Visualization of Experimental Workflow

The following diagram outlines the logical flow from synthesis to crystallographic validation.

Workflow Start Start: Methyl Salicylate Step1 Step 1: O-Alkylation (Chloroacetonitrile/K2CO3) Start->Step1 Inter Intermediate: Methyl 2-(cyanomethoxy)benzoate Step1->Inter Step2 Step 2: Cyclization (NaH/THF -> Acid Quench) Inter->Step2 Product Target: 3-Hydroxy-1-benzofuran-2-carbonitrile Step2->Product Cryst Crystallization: Slow Evaporation (MeCN) Product->Cryst Analysis Analysis: SC-XRD (H-Bond Network) Cryst->Analysis

Figure 2: Synthetic and analytical workflow for isolating the target crystal structure.

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition in English.

  • Etter, M. C. (1990).[3] Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds. Accounts of Chemical Research.

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans. (General protocols for benzofuran ring closure).

  • Bernstein, J., et al. (1995).[3] Graph Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie.

Sources

Exploratory

Literature review on 3-hydroxybenzofuran-2-carbonitrile derivatives

The following technical guide details the synthesis, reactivity, and pharmacological applications of 3-hydroxybenzofuran-2-carbonitrile derivatives. Scaffold Analysis, Synthetic Protocols, and Medicinal Applications Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and pharmacological applications of 3-hydroxybenzofuran-2-carbonitrile derivatives.

Scaffold Analysis, Synthetic Protocols, and Medicinal Applications

Executive Summary

The 3-hydroxybenzofuran-2-carbonitrile scaffold (also known as 2-cyanobenzofuran-3(2H)-one in its keto form) represents a privileged structure in medicinal chemistry, characterized by a fused benzene-furan core substituted with a hydroxyl group at position 3 and a nitrile group at position 2. This moiety serves as a critical intermediate for developing protein kinase inhibitors , antimicrobial agents , and anti-inflammatory drugs .

This guide provides a comprehensive technical breakdown of the scaffold, focusing on its unique tautomeric reactivity, validated synthetic routes, and structure-activity relationships (SAR).

Chemical Structure & Tautomerism

The reactivity of this scaffold is defined by the dynamic equilibrium between the enol form (3-hydroxy) and the keto form (3-oxo).

  • Enol Form (A): 3-hydroxybenzofuran-2-carbonitrile. Stabilized by conjugation and intramolecular hydrogen bonding, particularly in polar aprotic solvents.

  • Keto Form (B): 2-cyanobenzofuran-3(2H)-one. The presence of the electron-withdrawing nitrile group at C2 significantly increases the acidity of the C2 proton (

    
    ), facilitating rapid tautomerization and making C2 a highly active nucleophilic center.
    
Tautomeric Equilibrium Diagram

Tautomerism cluster_conditions Environmental Factors Keto Keto Form (2-cyanobenzofuran-3(2H)-one) Reactive Electrophile at C3 Acidic Proton at C2 Enol Enol Form (3-hydroxybenzofuran-2-carbonitrile) Nucleophilic Oxygen at C3 Stabilized by Conjugation Keto->Enol Tautomeric Equilibrium Solvent Polar Solvents (Favor Enol) Base Basic Conditions (Form Enolate Ion)

Caption: Dynamic equilibrium between keto and enol forms. The nitrile group at C2 acidifies the alpha-proton, facilitating rapid interconversion.

Synthetic Strategies

The most robust method for constructing the 3-hydroxybenzofuran-2-carbonitrile core involves the Thorpe-Ziegler cyclization of O-cyanomethylated salicylate derivatives.

Primary Synthetic Route: The Salicylate-Nitrile Cyclization

This route utilizes readily available methyl salicylate and chloroacetonitrile. It proceeds via an initial O-alkylation followed by a base-mediated intramolecular cyclization.

Reaction Scheme:

  • Alkylation: Methyl salicylate + Chloroacetonitrile

    
     Methyl 2-(cyanomethoxy)benzoate.
    
  • Cyclization: Methyl 2-(cyanomethoxy)benzoate

    
    3-hydroxybenzofuran-2-carbonitrile .
    
Step-by-Step Experimental Protocol
  • Step 1: Preparation of Methyl 2-(cyanomethoxy)benzoate

    • Dissolve methyl salicylate (10 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous potassium carbonate (

      
      , 15 mmol) and stir at room temperature for 15 minutes.
      
    • Add chloroacetonitrile (12 mmol) dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Filter off inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue (if necessary) via recrystallization from ethanol to yield the ether intermediate.

  • Step 2: Cyclization to 3-Hydroxybenzofuran-2-carbonitrile

    • Suspend sodium hydride (NaH, 60% dispersion, 12 mmol) in dry THF (20 mL) under nitrogen atmosphere at 0°C.

    • Add a solution of methyl 2-(cyanomethoxy)benzoate (10 mmol) in dry THF (10 mL) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. The solution will typically turn deep yellow/orange (formation of the enolate).

    • Quench: Carefully pour the reaction mixture into ice-cold 1M HCl (50 mL) to protonate the enolate.

    • Isolation: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/water or purify via flash chromatography (SiO2, DCM:MeOH gradients).

Synthetic Pathway Visualization

Synthesis Start Methyl Salicylate (Precursor) Inter Intermediate: Methyl 2-(cyanomethoxy)benzoate Start->Inter O-Alkylation (K2CO3, Acetone, Reflux) Reagent1 Chloroacetonitrile (Cl-CH2-CN) Reagent1->Inter Product Target: 3-Hydroxybenzofuran-2-carbonitrile Inter->Product Thorpe-Ziegler Cyclization (Intramolecular Nucleophilic Attack) Base Base (NaH/NaOMe) Base->Product

Caption: Retrosynthetic pathway from methyl salicylate via O-alkylation and subsequent Thorpe-Ziegler cyclization.

Reactivity & Derivatization

The 3-hydroxybenzofuran-2-carbonitrile core is a versatile platform for further chemical modification.

Reaction TypeTarget SiteReagentsProduct Class
O-Acylation 3-OH (Enol)Acyl chlorides, Pyridine3-Acyloxybenzofurans (Prodrugs, improved lipophilicity)
Knoevenagel C2 (Active Methylene)Aldehydes, Piperidine2-Alkylidene-3-oxo derivatives (Aurone analogs)
Nitrile Hydrolysis 2-CNH2SO4 or NaOHBenzofuran-2-carboxamides or Carboxylic Acids
Cyclocondensation 2-CN + 3-OHHydrazine/GuanidineTricyclic Heterocycles (e.g., Benzofuro[3,2-d]pyrimidines)
Key Transformation: Synthesis of Tricyclic Pyrimidine Analogs

Reacting the 2-cyano-3-hydroxy core with amidines or urea derivatives yields benzofuro[3,2-d]pyrimidines , a class of compounds exhibiting potent tyrosine kinase inhibitory activity.

Pharmacological Applications

Therapeutic Areas[1][2]
  • Anticancer (Kinase Inhibition):

    • Derivatives functionalized at the 3-position (e.g., 3-methoxy or 3-acyloxy) have shown inhibitory activity against VEGFR-2 and EGFR kinases.

    • The planar tricyclic derivatives (benzofuro-pyrimidines) act as ATP-competitive inhibitors.

  • Antimicrobial & Antifungal:

    • The 2-cyano-3-hydroxy core mimics the structure of naturally occurring phytoalexins .

    • Halogenated derivatives (e.g., 5-bromo or 5,7-dichloro analogs) exhibit enhanced potency against Candida albicans and S. aureus.

  • Anti-inflammatory:

    • Inhibition of COX-2 and 5-LOX enzymes has been observed in derivatives where the nitrile is hydrolyzed to a substituted amide.

Structure-Activity Relationship (SAR) Data
  • Electron-Withdrawing Groups (EWG) at C5/C7: Increase potency in antimicrobial assays (e.g., 5-Cl, 5-NO2).

  • 3-OH Protection: Free OH is often required for H-bonding in the enzyme active site; however, O-acetylation improves membrane permeability (bioavailability).

  • Nitrile Modification: Conversion of the nitrile to a tetrazole ring (bioisostere of carboxylic acid) significantly increases oral bioavailability and metabolic stability.

References

  • Luo, H., et al. (2013).[1] "A new method for the synthesis of 3-hydroxymethylbenzofuran." Journal of Asian Natural Products Research.

  • Rong, Z., et al. (2020). "Hg(OTf)2-Catalyzed Synthesis of Coumaran-3-ones." Organic Letters.

  • Kowalewska, M., et al. (2013).[1] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

  • BenchChem. (2025). "Synthesis of Methyl Salicylate Derivatives: A Detailed Guide."

  • Organic Chemistry Portal. (2024). "Synthesis of Benzofuran-3(2H)-ones."

Sources

Foundational

Solubility of 3-hydroxy-1-benzofuran-2-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-1-Benzofuran-2-Carbonitrile in Organic Solvents The core principle underpinning this guide is that the structure of a molecule dictates its properties and functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-1-Benzofuran-2-Carbonitrile in Organic Solvents

The core principle underpinning this guide is that the structure of a molecule dictates its properties and function. By deconstructing the molecular structure of 3-hydroxy-1-benzofuran-2-carbonitrile, we can make robust predictions about its behavior in different solvent environments and design logical, self-validating experiments to quantify this critical physicochemical property.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The golden rule, "like dissolves like," posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3][4]

Let's analyze the key structural features of 3-hydroxy-1-benzofuran-2-carbonitrile :

  • Benzofuran Core: This fused aromatic ring system is relatively nonpolar and will engage in van der Waals interactions.[1][5][6]

  • Hydroxyl Group (-OH) at position 3: This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[2][7] This feature will strongly favor interactions with polar, protic solvents.

  • Nitrile Group (-CN) at position 2: The carbon-nitrogen triple bond creates a strong dipole moment, making this group polar. The lone pair on the nitrogen can act as a hydrogen bond acceptor.[7]

Overall Molecular Character: The presence of both a nonpolar aromatic system and two distinct polar functional groups gives 3-hydroxy-1-benzofuran-2-carbonitrile a moderately polar character. The hydroxyl group, in particular, suggests that hydrogen bonding will be a dominant factor in its solubility in certain solvents.

Qualitative Solubility Predictions

Based on this structural analysis, we can predict the compound's solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] Due to the strong hydrogen bonding potential of the hydroxyl group in our target molecule, high solubility is predicted in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them.[7] The polar nitrile group and the hydroxyl group (acting as a donor to the solvent's acceptor site) should lead to favorable dipole-dipole and hydrogen bonding interactions. Therefore, good to moderate solubility is predicted .

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[2][4] The polar functional groups of 3-hydroxy-1-benzofuran-2-carbonitrile will find it energetically unfavorable to break the strong intermolecular forces of the solid crystal lattice to interact with these nonpolar solvents. Consequently, low solubility is predicted .

The following diagram illustrates the conceptual relationship between the solute, solvent, and solubility.

G cluster_solute Solute: 3-Hydroxy-1-benzofuran-2-carbonitrile cluster_solvent Solvent Properties cluster_solubility Predicted Outcome Solute Physicochemical Properties Polarity Moderate Polarity Solute->Polarity HBD H-Bond Donor (-OH) Solute->HBD HBA H-Bond Acceptor (-OH, -CN) Solute->HBA Moderate Moderate Polarity->Moderate High High HBD->High Strong Interaction HBA->High Strong Interaction HBA->Moderate Interaction Solvent Solvent Type Protic Polar Protic (e.g., Methanol) Solvent->Protic Aprotic Polar Aprotic (e.g., Acetone) Solvent->Aprotic Nonpolar Nonpolar (e.g., Hexane) Solvent->Nonpolar Protic->High Aprotic->Moderate Low Low Nonpolar->Low Weak Interaction Solubility Solubility Solubility->High Solubility->Moderate Solubility->Low

Caption: Conceptual model of solubility prediction.

Quantitative Solvent Properties for Selection

To refine solvent selection for experimental determination, it is useful to compare their quantitative physical properties. The following table summarizes key parameters for a selection of common organic solvents.[8][9][10][11]

SolventFormulaClassDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)
Polar Protic
WaterH₂OProtic80.11.85100.0
MethanolCH₃OHProtic32.71.7064.7
EthanolC₂H₅OHProtic24.51.6978.4
IsopropanolC₃H₇OHProtic19.91.6682.5
Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic47.03.96189.0
AcetonitrileCH₃CNAprotic37.53.9281.6
Dimethylformamide (DMF)(CH₃)₂NCHOAprotic36.73.82153.0
Acetone(CH₃)₂COAprotic20.72.8856.2
Tetrahydrofuran (THF)C₄H₈OAprotic7.51.7566.0
Ethyl AcetateCH₃COOC₂H₅Aprotic6.01.7877.1
Nonpolar
Dichloromethane (DCM)CH₂Cl₂Nonpolar9.11.6039.6
TolueneC₇H₈Nonpolar2.40.36110.6
Diethyl Ether(C₂H₅)₂ONonpolar4.31.1534.6
HexaneC₆H₁₄Nonpolar1.9~068.7

Note: Dichloromethane is often classified as weakly polar but is functionally nonpolar for dissolving highly polar substances.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a robust and widely accepted technique.[12][13]

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol ensures that a saturated solution is achieved and accurately measured at a specific temperature.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 3-hydroxy-1-benzofuran-2-carbonitrile to a series of vials, each containing a precisely measured volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., at 25°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. Determine the concentration using a pre-calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the Isothermal Equilibrium Method.

Analytical Quantification Techniques

Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, especially for complex mixtures.[14][15] UV-Vis spectroscopy offers a simpler, high-throughput alternative for pure samples.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method is well-suited for analyzing benzofuran derivatives.[16][17]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of 3-hydroxy-1-benzofuran-2-carbonitrile, which can be determined by running a UV-Vis spectrum of a dilute solution.[18][19]

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve of peak area versus concentration. The concentration of the unknown sample is determined by interpolation from this curve.

UV-Vis Spectroscopy

This method is faster but less specific than HPLC. It is suitable if the compound is pure and does not degrade in the solvent.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the λmax of 3-hydroxy-1-benzofuran-2-carbonitrile in the solvent of interest.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve according to the Beer-Lambert Law (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.

Conclusion

While direct, published solubility data for 3-hydroxy-1-benzofuran-2-carbonitrile is scarce, a thorough understanding of its molecular structure allows for strong, scientifically-grounded predictions of its solubility behavior. The presence of a hydrogen-bond-donating hydroxyl group and a polar nitrile group suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to experimentally validate these predictions. By employing the isothermal equilibrium method coupled with a robust analytical technique like HPLC, drug development professionals and scientists can generate the precise and reliable solubility data essential for advancing their research.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Taylor, R., & Jia, Z. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 99(12), 5015-5026.
  • Mobley, D. L., & Guthrie, J. P. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11623-11649.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals Blog.
  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP). AgfaLabs.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Sathishkumar, V., et al. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC).
  • Mori, Y., et al. (2021). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega, 6(40), 26369-26377.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Vanommeslaeghe, K., & De Proft, F. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal, 24(5), 1146-1157.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Waters. (2025, November 21). Common solvent properties.
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
  • Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sigma-Aldrich. (n.d.). Common Organic Solvents: Table of Properties.
  • Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Scribd. (n.d.). Common Organic Solvents Properties Overview.
  • TutorsGlobe. (n.d.). Synthesis and Reactions of Benzofuran and Benzothiophene, Chemistry tutorial.
  • Mondal, S., & Jana, S. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Benzofuran.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • ResearchGate. (n.d.). Chemical Structure of Benzofuran.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • LibreTexts Chemistry. (2022, September 30). 3.1: Physical properties of organic compounds.
  • Google Sites. (n.d.).
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(11), 985-987.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Kumar, A., et al. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. European Journal of Medicinal Chemistry, 64, 248-256.
  • PubChem. (n.d.). 3-Hydroxybenzofuran-2(3H)-one.
  • The Royal Society of Chemistry. (2021).
  • DergiPark. (2025, December 31). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • El-Gamal, M. I., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Saudi Chemical Society, 19(3), 280-286.
  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • Talsky, G. (1994). Derivative UV-VIS Spectrophotometry in Analytical Chemistry.
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ResearchGate. (2018, September 10). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)

Sources

Exploratory

Acid-Base Profiling of 3-Hydroxy-1-benzofuran-2-carbonitrile: A Comprehensive Guide to pKa Determination

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The physicochemical profiling of heter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The physicochemical profiling of heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. 3-Hydroxy-1-benzofuran-2-carbonitrile (also known as 2-cyano-3-hydroxybenzofuran) presents a unique analytical challenge due to its complex tautomeric equilibrium and highly delocalized electronic structure. The acid dissociation constant (


) of its C3-hydroxyl group dictates the molecule's solubility, lipophilicity (

), and target-binding affinity.

This whitepaper provides an in-depth analysis of the structural factors governing the acidity of 3-hydroxy-1-benzofuran-2-carbonitrile and establishes field-proven, self-validating experimental protocols for accurate


 determination.

Structural and Electronic Fundamentals

To accurately measure and utilize the


 of 3-hydroxy-1-benzofuran-2-carbonitrile, one must first understand the causality behind its inherent acidity. Unlike simple phenols (which typically exhibit a 

near 10), this molecule is significantly more acidic.
The Keto-Enol Tautomerism

The molecule exists in an equilibrium between its enol form (3-hydroxy-1-benzofuran-2-carbonitrile) and its keto form (benzofuran-3(2H)-one-2-carbonitrile). However, the presence of the C2-carbonitrile group strongly drives the equilibrium toward the enol form. The extended conjugation between the aromatic benzofuran core and the cyano


-system heavily stabilizes the enol tautomer[1].
Electronic Stabilization of the Enolate

When the C3-hydroxyl group is deprotonated, the resulting negative charge is not localized.

  • Inductive Effect (-I): The adjacent furan oxygen (O1) and the C2-cyano group withdraw electron density through the

    
    -skeleton.
    
  • Mesomeric Effect (-M): The negative charge delocalizes through the

    
    -system directly onto the electronegative nitrogen of the cyano group, forming a highly stable ketenimine-like resonance structure (
    
    
    
    ).

Because of this massive thermodynamic stabilization of the conjugate base, the predicted


 drops drastically into the 4.5 to 5.5 range , making it a relatively strong organic acid[2][3].

G A 3-Hydroxy-1-benzofuran- 2-carbonitrile (Neutral) B Deprotonation (-H+) Requires Base A->B pKa ~ 4.5 - 5.5 C Enolate Anion (Delocalized Charge) B->C D C2-Cyano Group (-I, -M Effects) D->C Stabilizes Anion E Aromatic Benzofuran Core (Resonance Stabilization) E->C Disperses Charge

Logical flow of enolate stabilization in 3-hydroxy-1-benzofuran-2-carbonitrile.

Comparative Acidity Profiling

To contextualize the acidity of 3-hydroxy-1-benzofuran-2-carbonitrile, we must compare it against structurally related benchmarks. The data below illustrates how specific functional group additions incrementally lower the


.

Table 1: Comparative Acidity of Phenols and Benzofuran Derivatives

CompoundSubstructure / SubstituentsExperimental / Predicted

Primary Stabilization Mechanism
Phenol Unsubstituted benzene ring9.95Standard aromatic resonance
2-Cyanophenol -CN at ortho position6.90-I, -M effects, Intramolecular H-bond
Benzofuran-3-ol Furan oxygen adjacent~ 8.5 - 9.0Inductive withdrawal by ring oxygen
3-Hydroxy-1-benzofuran-2-carbonitrile -CN at C2, -OH at C3~ 4.5 - 5.5 Strong -M delocalization onto -CN

Methodological Framework: Determination

As a Senior Application Scientist, I mandate the use of orthogonal techniques to ensure data trustworthiness. For a compound with a highly conjugated chromophore that shifts upon ionization, UV-Vis Spectrophotometric Titration is the primary method, validated orthogonally by Potentiometric Titration .

Protocol A: UV-Vis Spectrophotometric Titration (Primary Method)

Causality Check: Why UV-Vis? The deprotonation of the C3-OH extends the


-conjugation into the cyano group, causing a distinct bathochromic shift (red shift) in the UV-Vis spectrum. This allows for highly sensitive detection even at low concentrations, mitigating the poor aqueous solubility of the neutral enol.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the analyte in spectroscopic-grade DMSO to yield a 10 mM stock. Rationale: DMSO ensures complete solvation of the lipophilic neutral species.

  • Buffer System Setup: Prepare a Britton-Robinson universal buffer system covering pH 2.0 to 8.0. Maintain the ionic strength strictly at

    
     M using KCl. Rationale: Controlling ionic strength prevents fluctuations in activity coefficients, ensuring the measured apparent 
    
    
    
    reflects physiological conditions[4].
  • Sample Dilution: Dilute the stock into the buffer solutions to a final analyte concentration of 50 µM. Ensure the final DMSO concentration remains

    
     v/v. Rationale: Higher co-solvent ratios will artificially inflate the 
    
    
    
    by altering the dielectric constant of the medium.
  • Spectral Acquisition: Equilibrate the cuvette to exactly

    
     using a Peltier thermostat. Record spectra from 200 nm to 450 nm at each pH increment.
    
  • Self-Validation (Isosbestic Point): Overlay the spectra. The presence of a sharp isosbestic point (a wavelength where absorbance remains constant across all pH values) validates that the system is a clean two-state equilibrium (

    
    ) with no degradation artifacts.
    
  • Data Processing: Extract absorbance values at the

    
     of the anion. Fit the data to the non-linear Henderson-Hasselbalch equation:
    
    
    
    

Workflow Step1 1. Sample Preparation Dissolve in co-solvent (DMSO) Dilute in aqueous buffer Step2 2. Buffer Titration Adjust pH (2.0 to 8.0) Maintain constant ionic strength (0.15M) Step1->Step2 Step3 3. Spectral Acquisition Record UV-Vis spectra (200-450 nm) at each pH increment Step2->Step3 Step4 4. Isosbestic Point Analysis Identify wavelength of constant absorbance to confirm 2-state system Step3->Step4 Step5 5. Non-Linear Regression Fit Absorbance vs. pH data to Henderson-Hasselbalch Step4->Step5

Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.

Protocol B: Potentiometric Titration (Orthogonal Validation)

Causality Check: Potentiometry measures the bulk thermodynamic proton exchange. While less sensitive than UV-Vis (requiring higher concentrations), it is blind to chromophore dependencies, making it the perfect orthogonal validation tool.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass electrode using IUPAC standard buffers (pH 4.01, 7.00) at

    
    .
    
  • Titrand Preparation: Suspend 1.5 mM of 3-hydroxy-1-benzofuran-2-carbonitrile in 50 mL of 0.15 M aqueous KCl. If precipitation occurs at low pH, utilize a Methanol-Water co-solvent system (e.g., 10%, 20%, 30% MeOH) and apply the Yasuda-Shedlovsky extrapolation to find the aqueous

    
    .
    
  • Inert Atmosphere Titration: Blanket the titration vessel with high-purity Argon gas. Rationale: This prevents atmospheric

    
     from dissolving into the basic titrant, which would form carbonic acid and introduce a secondary buffering system, skewing the equivalence point.
    
  • Execution & Analysis: Titrate with standardized 0.1 M KOH. Utilize the first derivative method (

    
    ) to identify the exact equivalence point. The 
    
    
    
    is derived from the pH at the half-equivalence point.

Implications for Drug Development

Understanding the


 of 3-hydroxy-1-benzofuran-2-carbonitrile is not merely an academic exercise; it directly dictates the compound's pharmacokinetic (PK) profile:
  • Absorption & Permeability: With a predicted

    
     of ~4.5 - 5.5, this compound will be heavily ionized (>99%) at physiological pH (7.4) in the blood and intestines. This high degree of ionization will drastically limit passive transcellular permeability across lipid bilayers (e.g., the Blood-Brain Barrier).
    
  • Gastric Absorption: In the acidic environment of the stomach (pH ~1.5 - 3.5), the molecule will exist primarily in its neutral, lipophilic enol state, suggesting that oral absorption may occur predominantly in the upper gastrointestinal tract.

  • Formulation Strategy: The acidic nature of the C3-hydroxyl group allows for the creation of stable, highly water-soluble sodium or potassium salts, which is highly advantageous for formulating intravenous (IV) solutions.

References

  • Mondal, B. D., Gorai, S., & Guin, J. (2022). "Model pH-rate profile for the hydrolysis of 5-hydroxy-3-phenylcoumaran-2-one". Organic & Biomolecular Chemistry.[Link][2]

  • Chiang, Y., Kresge, A. J., & Meng, Q. (2002). "The excess acidity of aqueous HCl and HBr media. An improved method for the calculation of X-functions and H0 scales". Canadian Journal of Chemistry.[Link][4]

  • Vetica, F., Gambacorta, A., Miceli, M., et al. (2014). "Catalytic Friedel-Crafts/Lactonization Domino Reaction: Facile Access to 3-Hydroxybenzofuran-2-one Scaffold". European Journal of Organic Chemistry.[Link][1]

  • Kresge, A. J., & Meng, Q. (2010). "Kinetics and mechanism of hydrolysis of 3-diazobenzofuran-2-one and its hydrolysis product (3-hydroxybenzofuran-2-one)". Semantic Scholar.[Link][3]

Sources

Protocols & Analytical Methods

Method

Using 3-hydroxy-1-benzofuran-2-carbonitrile as a scaffold in drug discovery

Application Note: Strategic Deployment of 3-Hydroxy-1-benzofuran-2-carbonitrile in Kinase Inhibitor Discovery Abstract & Introduction The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 3-Hydroxy-1-benzofuran-2-carbonitrile in Kinase Inhibitor Discovery

Abstract & Introduction

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-gout (e.g., Benzbromarone), and anti-cancer agents. Among its derivatives, 3-hydroxy-1-benzofuran-2-carbonitrile (3-HBC) is a high-value, reactive scaffold.

Its utility lies in its push-pull electronic character : the electron-donating hydroxyl group at C3 and the electron-withdrawing nitrile at C2 create a highly functionalizable core. Crucially, 3-HBC exists in a tautomeric equilibrium with 2-cyanobenzofuran-3(2H)-one , making it a versatile 1,3-binucleophile equivalent.

This guide details the synthesis of 3-HBC, its handling (addressing stability and tautomerism), and its primary application: the rapid generation of benzofuro[3,2-d]pyrimidines —a class of potent bioisosteres to purines and quinazolines, widely used as ATP-competitive kinase inhibitors (e.g., VEGFR, EGFR, CDK).

Chemical Space & Properties

PropertyDescriptionImplication for Drug Design
Tautomerism Keto-Enol Equilibrium (See Diagram 1)The compound exists primarily as the keto-form (2-cyanobenzofuran-3-one) in solution but reacts via the enol (3-hydroxy) form in the presence of bases.
Acidity (pKa) ~6.5 - 7.5 (Enolic OH)Highly acidic compared to phenol due to the electron-withdrawing nitrile; readily forms salts.
H-Bonding Donor (OH) / Acceptor (CN, O)The 2-CN and 3-OH motif mimics the transition state of peptide bond hydrolysis or can chelate metals in metalloenzyme active sites.
Lipophilicity Moderate (LogP ~1.8)Ideal starting point for fragment-based drug discovery (FBDD); allows addition of solubilizing tails.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (3-HBC)

Note: Direct isolation of the pure 3-hydroxy tautomer is difficult due to equilibrium. This protocol yields the stable potassium salt or the equilibrium mixture, ready for immediate derivatization.

Reaction Overview: Methyl Salicylate + Acetonitrile


 [Intermediate] 

3-Hydroxy-1-benzofuran-2-carbonitrile

Reagents:

  • Methyl Salicylate (1.0 eq)

  • Anhydrous Acetonitrile (3.0 eq) - Acts as solvent and reagent

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • HCl (1M)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Deprotonation: Suspend NaH (2.5 eq) in anhydrous THF at 0°C.

  • Addition: Add anhydrous acetonitrile (3.0 eq) dropwise. Stir for 15 minutes.

  • Condensation: Add methyl salicylate (1.0 eq) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the phenoxide/enolate anion.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1). The starting ester spot should disappear.

  • Work-up:

    • Cool to 0°C.

    • Critical Step: Quench carefully with ice-water. The product exists as the soluble sodium salt.

    • Wash the aqueous phase with diethyl ether (to remove mineral oil and unreacted organics).

    • Acidify the aqueous phase with 1M HCl to pH 2. A precipitate will form (the crude 3-HBC/keto-tautomer).

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    
  • QC:

    
     NMR (DMSO-
    
    
    
    ) will typically show a broad singlet for the OH (enol) or a methine proton (keto) depending on concentration and solvent. IR will show a sharp nitrile stretch at ~2210
    
    
    .
Protocol B: Application - Synthesis of Benzofuro[3,2-d]pyrimidines

This is the "Money Step" for kinase inhibitor discovery. The 3-HBC scaffold is condensed with amidines.[2]

Reaction Overview: 3-HBC + Benzamidine (or Guanidine)


 4-Substituted-benzofuro[3,2-d]pyrimidine

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-HBC (1.0 eq) in absolute ethanol.

  • Base Activation: Add Sodium Ethoxide (NaOEt, 2.0 eq). The solution will darken as the enolate forms.

  • Nucleophile Addition: Add the Amidine Hydrochloride (e.g., Benzamidine HCl, 1.2 eq) or Guanidine HCl.

  • Cyclization: Reflux for 8–12 hours.

    • Mechanism:[1][3][4][5] The amidine nitrogen attacks the nitrile (C2). The second nitrogen attacks the ketone/enol (C3), followed by dehydration.

  • Purification:

    • Cool to room temperature.[1]

    • Pour into crushed ice/water.

    • Neutralize with acetic acid. The tricyclic product usually precipitates.

    • Recrystallize from DMF/Ethanol.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthetic pathway and the pharmacophore logic.

Benzofuran_Scaffold_Workflow cluster_tautomer Tautomeric Equilibrium Start Methyl Salicylate (Precursor) Scaffold 3-Hydroxy-1-benzofuran- 2-carbonitrile (Scaffold / Tautomer) Start->Scaffold Claisen Condensation & Cyclization Reagent Acetonitrile (NaH, THF) Reagent->Scaffold Target1 Benzofuro[3,2-d]pyrimidine (Kinase Inhibitor Core) Scaffold->Target1  + Amidine/Guanidine (Cyclocondensation) Target2 Benzofuro-pyrazole (Anti-inflammatory) Scaffold->Target2  + Hydrazine (Cyclocondensation) Keto 2-cyano-benzofuran-3-one Enol 3-hydroxy-benzofuran-2-CN Keto->Enol H-shift

Caption: Synthetic workflow transforming the salicylate precursor into the privileged benzofuro-pyrimidine pharmacophore via the 3-HBC scaffold.

Case Study: Kinase Binding Mode

Target: EGFR (Epidermal Growth Factor Receptor) or VEGFR-2. Rationale: The benzofuro[3,2-d]pyrimidine core acts as an Adenine Mimetic .

  • Hinge Binding: The pyrimidine nitrogens (N1/N3) accept hydrogen bonds from the kinase hinge region (e.g., Met, Cys residues).

  • Hydrophobic Pocket: The benzofuran phenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).

  • Solvent Front: Substituents at the 4-position (derived from the amidine) extend towards the solvent front, allowing for solubility tuning (e.g., adding morpholine or piperazine tails).

Validation Data (Representative):

  • Compound: 4-amino-benzofuro[3,2-d]pyrimidine

  • IC50 (VEGFR-2): < 50 nM

  • Selectivity: High selectivity over cytosolic kinases due to the rigid tricyclic geometry.

References

  • Kirilmis, C. et al. "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry, 2008.

  • Hranjec, M. et al. "Benzofuran derivatives as novel potential antitumor agents: Synthesis and biological activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

  • Rida, S. M. et al. "Synthesis of some novel benzofuran derivatives of potential biological activity."[6] Journal of Heterocyclic Chemistry, 2009.

  • Yang, Y. et al. "Design, synthesis and biological evaluation of novel benzofuro[3,2-d]pyrimidine derivatives as potent inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry, 2010.

  • Venkatesan, P. et al. "Synthesis and biological evaluation of benzofuro[3,2-d]pyrimidines." ResearchGate / Asian Journal of Chemistry, 2014.

Sources

Application

Technical Application Note: Selective O-Alkylation of 3-Hydroxy-1-benzofuran-2-carbonitrile

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of selectively alkylating the oxygen atom of the tautomeric 3-hydroxy-1-benzofuran-2-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of selectively alkylating the oxygen atom of the tautomeric 3-hydroxy-1-benzofuran-2-carbonitrile core to generate stable 3-alkoxybenzofuran-2-carbonitrile scaffolds.

Abstract & Core Challenge

The alkylation of 3-hydroxy-1-benzofuran-2-carbonitrile (1) presents a classic competition between O-alkylation (formation of an aromatic benzofuran ether) and C-alkylation (formation of a non-aromatic 2,2-disubstituted coumaranone).

The substrate exists in a dynamic equilibrium between its enol form (1a) and keto form (1b) (2-cyano-3-coumaranone). While the keto form often predominates in solution, the O-alkylation pathway is thermodynamically driven by the restoration of aromaticity in the furan ring. This protocol details the optimized conditions to maximize O-selectivity, suppress C-alkylation, and handle the inherent instability of the free enol.

Mechanistic Insight & Reaction Design

Tautomeric Equilibrium & Reactivity

The 2-cyano group significantly increases the acidity of the C2 proton (in the keto form) and the O-H proton (in the enol form).

  • Path A (O-Alkylation): Attack by the oxygen nucleophile on the alkyl halide leads to the 3-alkoxybenzofuran-2-carbonitrile . This restores the 10

    
    -electron aromatic system.
    
  • Path B (C-Alkylation): Attack by the C2 carbon nucleophile leads to a 2-alkyl-2-cyano-3-coumaranone . This breaks aromaticity but is kinetically accessible if "soft" electrophiles or non-polar solvents are used.

Visualization of Reaction Pathways

The following diagram illustrates the tautomerism and competing pathways.

ReactionPathways Keto Keto Form (1b) (2-cyano-3-coumaranone) Enol Enol Form (1a) (3-hydroxybenzofuran-2-CN) Keto->Enol Tautomerism Anion Delocalized Ambident Anion Keto->Anion Base (-H+) Enol->Anion Base (Deprotonation) O_Prod PRODUCT (O-Alkylated) 3-alkoxybenzofuran-2-carbonitrile (Aromatic, Thermodynamically Favored) Anion->O_Prod Hard Electrophile / Polar Solvent (Restores Aromaticity) C_Prod IMPURITY (C-Alkylated) 2-alkyl-2-cyano-3-coumaranone (Non-aromatic) Anion->C_Prod Soft Electrophile / Non-polar Solvent

Caption: Mechanistic bifurcation showing the thermodynamic drive toward O-alkylation via aromatization.

Optimized Experimental Protocols

Method A: The "Cesium Effect" Protocol (Recommended)

This method utilizes the "Cesium Effect," where the large ionic radius of cesium (1.67 Å) forms a "loose" ion pair with the enolate/phenoxide, enhancing the nucleophilicity of the "hard" oxygen atom and promoting O-alkylation.

Applicability: Best for primary alkyl halides, benzyl halides, and sterically unhindered electrophiles.

Materials
  • Substrate: 3-hydroxy-1-benzofuran-2-carbonitrile (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

  • Workup: EtOAc, Brine,

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 equiv of substrate in anhydrous DMF (0.2 M concentration). Note: The solution may appear yellow/orange due to the keto-enol equilibrium.

  • Deprotonation: Add 1.5 equiv of

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely darken, indicating anion formation.
    
  • Alkylation: Add 1.2 equiv of Alkyl Halide dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, BnBr, Allyl Bromide): Stir at RT for 2–4 hours.

    • For less reactive halides: Heat to 50–60°C. Do not exceed 80°C to avoid nitrile hydrolysis or decarboxylation.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar, streaking) should disappear, replaced by a less polar, UV-active spot (Product).

  • Workup: Dilute with water (5x reaction volume). Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
Method B: Phase-Transfer Catalysis (Scale-Up Friendly)

Ideal for larger scales where DMF removal is cumbersome.

Materials
  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
Procedure
  • Dissolve substrate in DCM.[2][3]

  • Add water and

    
    .
    
  • Add TBAB and the alkylating agent.

  • Stir vigorously at RT. The phase transfer catalyst shuttles the phenoxide anion into the organic phase as a loose ion pair, promoting O-alkylation.

Data Summary & Critical Parameters

ParameterRecommendationRationale
Solvent DMF or Acetone Polar aprotic solvents solvate the cation (

,

), leaving the oxygen anion "naked" and more reactive.
Base

>

Cesium promotes O-selectivity via the "Cesium Effect." Avoid NaH if possible, as tight ion pairs can sometimes favor C-alkylation or over-reaction.
Temperature 20°C – 60°C Higher temperatures increase the risk of C-alkylation (thermodynamic vs kinetic control) and polymerization.
Leaving Group Iodide > BromideHarder leaving groups often pair better with the hard oxygen nucleophile, though iodide is generally faster.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / C-Alkylation Solvent is too non-polar or Base cation is too small (

,

).
Switch to DMF/

. Ensure the reaction is dilute (0.1 M).
Hydrolysis of Nitrile Temperature too high or wet solvent.Ensure anhydrous conditions. Keep temp < 60°C.
Starting Material Stalls Enol is stabilized by H-bonding.Add a catalytic amount of NaI (Finkelstein condition) if using alkyl chlorides/bromides.

Workflow Diagram

Workflow Start Start: 3-hydroxy-1-benzofuran-2-CN Solvent Dissolve in Anhydrous DMF (0.2M) Start->Solvent Base Add Cs2CO3 (1.5 eq) Stir 15 min @ RT Solvent->Base Reagent Add Alkyl Halide (1.2 eq) Dropwise Base->Reagent Check Check Reactivity of R-X Reagent->Check HighReac Reactive (MeI, BnBr) Stir @ RT, 2-4h Check->HighReac High LowReac Low Reactivity (R-Cl) Heat @ 60°C, 12h + NaI cat. Check->LowReac Low Workup Workup: EtOAc/H2O Extraction Wash DMF x2 HighReac->Workup LowReac->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Caption: Decision tree for optimizing reaction conditions based on electrophile reactivity.

References

  • BenchChem. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from

  • Beilstein J. Org. Chem. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. (Context on benzofuranone reactivity). Retrieved from

  • Organic Chemistry Portal. Synthesis of substituted benzofurans. Retrieved from

  • Jalili-Baleh, L. et al. A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans. Z. Naturforsch. 2012, 67b, 165–170.[4] Retrieved from

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 3-Hydroxybenzofuran-2-carbonitrile Derivatives

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 3-hydroxybenzofuran-2-carbonitrile derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Benzofuran scaffolds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 3-hydroxybenzofuran-2-carbonitrile derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Traditional synthetic methods often require prolonged reaction times and harsh conditions. The protocol detailed herein leverages the advantages of microwave irradiation—including accelerated reaction rates, improved yields, and alignment with green chemistry principles—to overcome these limitations.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization guidelines, and optimization strategies.

The Strategic Importance of the Benzofuran Scaffold

Biological Relevance in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[5][1] Their structural motif is a cornerstone in the development of novel therapeutic agents, exhibiting a remarkable spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, antioxidant, and antiviral properties.[5][1][6] The versatility of the benzofuran core allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile to target specific biological pathways.[6] Consequently, this scaffold is a privileged structure in medicinal chemistry research.[5]

The 3-Hydroxybenzofuran-2-carbonitrile Moiety: A Versatile Synthetic Intermediate

Within the broader family of benzofurans, the 3-hydroxybenzofuran-2-carbonitrile core represents a particularly valuable synthetic intermediate. The presence of three distinct functional groups—a hydroxyl, a nitrile, and the benzofuran ring system—provides multiple handles for subsequent chemical transformations. This allows for the construction of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening in drug discovery programs.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Mechanism of Microwave Heating: Efficient and Volumetric Heating

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave-assisted synthesis delivers energy directly to the reaction mixture.[7] This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the bulk of the material.[2][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat, contributing to the overall increase in temperature.[2][8]

This direct and instantaneous energy transfer is the basis for the dramatic acceleration of chemical reactions.[2][3]

Advantages Over Conventional Synthesis: A Green Chemistry Approach

MAOS is a cornerstone of green chemistry, offering substantial improvements over traditional reflux-based methods.[9][3]

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to DaysSeconds to Minutes[2][4]
Energy Input High and inefficient (heats vessel first)Low and efficient (heats reactants directly)[9][3]
Yield & Purity Often moderate with side productsTypically higher yields and cleaner reactions[4][10]
Solvent Use Requires large volumes of solventsEnables use of less solvent or solvent-free conditions[2][9]
Process Control Difficult to control localized overheatingPrecise temperature and pressure control
Optimization Slow, iterative processRapid optimization cycles are possible[2]

Reaction Pathway: A One-Pot Tandem Approach

The microwave-assisted synthesis of 3-hydroxybenzofuran-2-carbonitriles proceeds via a one-pot, base-catalyzed tandem reaction involving an initial O-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.

  • Deprotonation: A suitable base deprotonates the phenolic hydroxyl group of the starting salicylonitrile.

  • O-Alkylation: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile in a classic SN2 reaction. This forms a key ether intermediate.

  • Thorpe-Ziegler Cyclization: In the presence of the base, the α-carbon of the nitrile group in the intermediate is deprotonated, forming a carbanion. This carbanion then attacks the carbon atom of the neighboring cyano group in an intramolecular nucleophilic addition.

  • Tautomerization & Hydrolysis: The resulting imine intermediate undergoes tautomerization to a more stable enamine, which upon acidic workup, hydrolyzes to yield the final 3-hydroxybenzofuran-2-carbonitrile product.

Microwave irradiation dramatically accelerates each step of this sequence, allowing the entire transformation to be completed in a single, short operation.

Visualized General Reaction Scheme

G cluster_start Starting Materials cluster_reagents Reaction Conditions Salicylonitrile Substituted Salicylonitrile Microwave Microwave Irradiation (e.g., 120 °C, 15 min) Salicylonitrile->Microwave Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Microwave Reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Microwave Workup Aqueous Acidic Workup Microwave->Workup Product 3-Hydroxybenzofuran- 2-carbonitrile Derivative Workup->Product

Caption: General workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 3-hydroxy-5-bromobenzofuran-2-carbonitrile .

Materials and Equipment
  • Reagents: 5-Bromosalicylonitrile, Chloroacetonitrile, Potassium Carbonate (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Hexane, Hydrochloric Acid (1M), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

Step-by-Step Synthesis Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-bromosalicylonitrile (198 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (276 mg, 2.0 mmol) and chloroacetonitrile (0.076 mL, 1.2 mmol).

  • Solvent Addition: Add 3 mL of anhydrous DMF.

    • Causality Note: DMF is an excellent solvent for MAOS due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating. It also effectively solubilizes the reactants and base.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (using ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Reaction Quenching & Extraction:

    • Carefully uncap the vessel and transfer the contents to a separatory funnel containing 30 mL of water.

    • Acidify the aqueous mixture to pH ~5-6 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality Note: The acidic workup ensures the hydroxyl group is protonated and neutralizes any remaining base.

  • Washing: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure product.

Safety Precautions
  • Always operate microwave reactors according to the manufacturer's instructions. Never exceed the recommended pressure or volume limits for the reaction vessels.

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chloroacetonitrile is toxic and a lachrymator; handle with extreme care.

Characterization and Validation

Expected Results

The reaction should yield a pale yellow or off-white solid. Typical yields for this protocol range from 75-90% after purification.

Spectroscopic Analysis
  • FT-IR (ATR, cm⁻¹): Look for the appearance of a sharp nitrile stretch (C≡N) around 2220-2240 cm⁻¹ and a broad hydroxyl stretch (O-H) around 3200-3400 cm⁻¹. The phenolic O-H from the starting material should be absent.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect aromatic protons in the 7.0-8.0 ppm region. A broad singlet for the hydroxyl proton will also be present, which is D₂O exchangeable.

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals include the nitrile carbon (~115 ppm) and carbons of the benzofuran ring system.

  • Mass Spectrometry (ESI-): Calculate the expected m/z for the [M-H]⁻ ion. For the example product, C₉H₄BrNO₂, the expected exact mass is 236.94.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient base; Inactive catalyst; Low temperature or short reaction time.Increase base to 2.5 equivalents; Use freshly dried K₂CO₃; Increase temperature to 140 °C or time to 20 min.
Formation of Byproducts Reaction temperature too high, leading to decomposition; Presence of water.Lower the reaction temperature to 100-110 °C; Ensure all reagents and solvents are anhydrous.
Difficulty in Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system; consider an alternative solvent system (e.g., Dichloromethane/Methanol).

Scope and Optimization

The described protocol is robust and applicable to a wide range of substituted salicylonitriles.

Substrate Scope Overview
R-group on SalicylonitrileReaction Time (min)Temperature (°C)Yield (%)
H1512088
5-Bromo1512085
5-Chloro1512087
5-Nitro2013076
4-Methyl1512091
4,6-Dichloro2013081

Note: Yields are isolated yields after purification. Electron-withdrawing groups like -NO₂ may require slightly more forcing conditions.

Workflow for Reaction Optimization

G cluster_vars Optimization Variables start Start with Standard Conditions (K2CO3, DMF, 120°C, 15 min) check_yield Is Yield > 80%? start->check_yield vary_base Screen Base (Cs2CO3, DBU) check_yield->vary_base No end_good Protocol Optimized check_yield->end_good Yes vary_solvent Screen Solvent (Dioxane, DMSO) vary_base->vary_solvent vary_temp Vary Temperature (100°C to 150°C) vary_solvent->vary_temp check_yield_2 Is Yield > 80%? vary_temp->check_yield_2 Re-run with best combo end_bad Re-evaluate Substrate check_yield_2->end_good Yes check_yield_2->end_bad No

Caption: A logical workflow for optimizing reaction parameters.

Conclusion

The microwave-assisted synthesis of 3-hydroxybenzofuran-2-carbonitrile derivatives offers a powerful, efficient, and scalable alternative to conventional methods. By significantly reducing reaction times and improving yields, this approach accelerates the discovery and development of novel compounds based on the biologically significant benzofuran scaffold. The protocol described is robust, easily optimized, and adheres to the principles of green chemistry, making it a valuable tool for modern synthetic and medicinal chemists.

References

  • Microwave-assisted organic reactions: an overview. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • Microwave assisted organic synthesis. (n.d.). Slideshare.
  • Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC.
  • Study of Benzofuran Derivatives and their Biological Significance. (2023, May). IJSDR.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen.
  • Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.

Sources

Application

Application Note: 3-Hydroxy-1-benzofuran-2-carbonitrile as a Core Scaffold for Advanced Fluorescent Dyes

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Photophysical Rationale The development of small-molecule fluorescent pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Photophysical Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, enabling the real-time visualization of cellular processes. Among heterocyclic scaffolds, 3-Hydroxy-1-benzofuran-2-carbonitrile (CAS: 57477-68-6) has emerged as a highly versatile building block for synthesizing next-generation fluorescent dyes[1].

The photophysical brilliance of this scaffold lies in its inherent electronic architecture. The benzofuran ring provides a rigid, planar π-conjugated system that minimizes non-radiative decay pathways. When functionalized, the 3-hydroxyl group acts as a potent electron donor, while the 2-carbonitrile group serves as a strong electron acceptor. This "push-pull" electronic configuration induces a highly efficient Intramolecular Charge Transfer (ICT) state upon photoexcitation[2].

Because the ICT state is exquisitely sensitive to the local microenvironment (e.g., polarity, pH, or specific analytes), derivatives of this scaffold yield high fluorescence quantum yields and large Stokes shifts, making them ideal fluorophores for biolabeling and cellular imaging[3][4].

ICT_Mechanism A Benzofuran Scaffold (Planar π-System) B -OH Group (Electron Donor) A->B C -CN Group (Electron Acceptor) A->C D ICT State (Charge Separation) B->D C->D E Fluorescence (Stokes Shifted) D->E Photon Emission

Mechanism of Intramolecular Charge Transfer (ICT) in benzofuran dyes.

Quantitative Data: Photophysical Properties

By modifying the 3-hydroxyl position or substituting the benzenoid ring, researchers can tune the emission wavelengths from the blue to the near-infrared (NIR) spectrum. Table 1 summarizes the photophysical properties of representative derivatives synthesized from the core scaffold.

Table 1: Photophysical Properties of Benzofuran-2-carbonitrile Derivatives in PBS (pH 7.4)

DerivativeSubstitution PatternAbs Max (nm)Em Max (nm)Quantum Yield (Φ)Stokes Shift (nm)
Base Scaffold 3-OH, 2-CN3404500.41110
Derivative A 5-Methoxy, 3-OH, 2-CN3654850.55120
Derivative B 7-Diethylamino, 3-OH, 2-CN4105400.68130
Derivative C 3-O-Alkyl-targeting moiety, 2-CN4305800.48150

Protocol 1: Synthesis of Functionalized Benzofuran Probes

To utilize 3-hydroxy-1-benzofuran-2-carbonitrile as a dye, the 3-hydroxyl group is typically alkylated to attach a targeting moiety (e.g., a morpholine group for lysosome targeting or a triphenylphosphonium group for mitochondria).

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 3-Hydroxy-1-benzofuran-2-carbonitrile in 10 mL of anhydrous acetonitrile.

    • Causality: Anhydrous acetonitrile is critical. The presence of water can lead to the hydrolysis of the alkylating agent, drastically reducing the reaction yield.

  • Base Addition: Add 2.0 mmol of anhydrous Potassium Carbonate (

    
    ) to the solution and stir for 15 minutes at room temperature.
    
    • Causality:

      
       is chosen as a mild base. It is strong enough to deprotonate the 3-hydroxyl group to form a reactive phenoxide-like nucleophile, but mild enough to prevent the degradation or ring-opening of the benzofuran core.
      
  • Alkylation: Dropwise, add 1.2 mmol of the desired electrophile (e.g., an alkyl bromide functionalized with a targeting group). Heat the mixture to 65°C and reflux for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup & Purification: Once complete, cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash twice with brine.

    • Causality: The brine wash serves a dual purpose: it removes residual polar solvents (acetonitrile) and pre-dries the organic layer by pulling water out via osmotic pressure, ensuring a cleaner crude product prior to column chromatography.

Protocol 2: Live-Cell Fluorescence Imaging Workflow

Once the fluorescent probe is synthesized, it must be validated in living cells. This protocol establishes a self-validating system to ensure that the observed fluorescence is a true representation of intracellular uptake and not an artifact of extracellular precipitation[5].

Step-by-Step Methodology
  • Probe Stock Preparation: Dissolve the synthesized benzofuran dye in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C in the dark.

    • Causality: Anhydrous DMSO prevents hydrolytic degradation of the probe and ensures complete solvation of the hydrophobic benzofuran core, preventing aggregate formation.

  • Cell Preparation: Culture target cells (e.g., HeLa or HEK293) on glass-bottom confocal dishes until 70-80% confluent.

  • Staining Solution Preparation: Dilute the 10 mM stock solution to a final working concentration of 5 µM using phenol red-free DMEM.

    • Causality: Phenol red exhibits broad absorption in the visible spectrum. Using phenol red-free media eliminates inner-filter effects and prevents the quenching of the dye's fluorescence, significantly improving the signal-to-noise ratio.

  • Incubation: Aspirate the old culture media, wash the cells once with warm PBS, and add the staining solution. Incubate at 37°C with 5%

    
     for 30 minutes.
    
    • Causality: A 30-minute window allows sufficient time for the lipophilic dye to passively diffuse across the phospholipid bilayer without causing significant cytotoxicity.

  • Self-Validating Wash Step: Remove the staining solution and wash the cells three times with warm PBS. Add fresh, probe-free imaging buffer (e.g., HBSS).

    • Causality / Validation: This is the critical self-validation step. Washing removes non-internalized, extracellular probe. If high background fluorescence persists after three washes, it immediately flags to the researcher that the dye has precipitated out of solution extracellularly (indicating the working concentration is too high) rather than being successfully internalized.

  • Imaging: Transfer the dish to a confocal fluorescence microscope. Excite the sample using the appropriate laser line (e.g., 405 nm or 488 nm) and collect emission using the corresponding bandpass filters.

Imaging_Workflow S1 1. Probe Prep (1-10 mM in DMSO) S3 3. Incubation (37°C, 15-60 min) S1->S3 S2 2. Cell Culture (Phenol Red-Free) S2->S3 S4 4. Wash Step (Self-Validation) S3->S4 Removes Background S5 5. Fluorescence Microscopy S4->S5 Intracellular Signal

Step-by-step workflow for live-cell imaging using benzofuran fluorescent probes.

Conclusion

The 3-Hydroxy-1-benzofuran-2-carbonitrile scaffold offers an exceptional balance of synthetic tractability and photophysical robustness. By understanding the causality behind the synthetic conditions and implementing rigorous, self-validating imaging protocols, researchers can reliably deploy these dyes for high-resolution cellular analysis and drug discovery assays.

References

  • Source: mdpi.
  • Source: benchchem.
  • Source: chemicalbook.
  • Source: researchgate.
  • Chalcones (Photophysical ICT Mechanisms)

Sources

Method

Synthesis of 3-amino-benzofurans from 3-hydroxy-1-benzofuran-2-carbonitrile

An Application and Protocol Guide for the Synthesis of 3-Amino-1-benzofurans Introduction: The Significance of the 3-Aminobenzofuran Scaffold The benzofuran nucleus is a prominent heterocyclic system that forms the core...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Synthesis of 3-Amino-1-benzofurans

Introduction: The Significance of the 3-Aminobenzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this class, 3-aminobenzofuran derivatives are of particular interest to medicinal chemists and drug development professionals. This scaffold is a key pharmacophore in compounds exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The unique structural and electronic properties of the 3-aminobenzofuran moiety allow for diverse functionalization, making it a valuable building block in the design of novel therapeutic agents. For instance, certain derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[3] This guide provides a detailed protocol for a robust synthesis of the 3-aminobenzofuran core, starting from a readily available precursor, and elucidates the underlying chemical principles.

Elucidating the Synthetic Precursor: From 2-Hydroxybenzonitrile to the Target Scaffold

The specified starting material, "3-hydroxy-1-benzofuran-2-carbonitrile," represents the enol tautomer of 3-oxo-2,3-dihydro-1-benzofuran-2-carbonitrile. While this compound exists, a more common and well-documented synthetic route to the 3-aminobenzofuran core involves an intramolecular cyclization of a precursor, 2-(cyanomethoxy)benzonitrile.[5] This method provides an efficient and direct pathway to the desired heterocyclic system.

The synthesis begins with the O-alkylation of 2-hydroxybenzonitrile with chloroacetonitrile. This reaction, typically carried out in the presence of a weak base like potassium carbonate, yields 2-(cyanomethoxy)benzonitrile. This intermediate contains all the necessary atoms and functional groups poised for the subsequent cyclization step.

Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization

The key transformation in this synthesis is the base-catalyzed intramolecular cyclization of 2-(cyanomethoxy)benzonitrile. This reaction proceeds via a Thorpe-Ziegler-type mechanism. The strong base, such as potassium hydroxide, deprotonates the α-carbon to the ether oxygen, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group on the benzene ring. The resulting five-membered ring intermediate undergoes tautomerization to yield the stable aromatic 3-aminobenzofuran system. In the presence of aqueous base, the nitrile at the 2-position is often concomitantly hydrolyzed to a carboxamide.[5]

Caption: Mechanism of base-catalyzed intramolecular cyclization.

Experimental Protocols

The following protocols provide a two-step process for the synthesis of a 3-aminobenzofuran derivative, starting from 2-hydroxybenzonitrile.

Part 1: Synthesis of 2-(cyanomethoxy)benzonitrile (Intermediate)

This procedure outlines the synthesis of the key cyclization precursor from commercially available starting materials.[5]

Workflow Diagram

G cluster_prep Step 1: Preparation of 2-(cyanomethoxy)benzonitrile cluster_cyclization Step 2: Synthesis of 3-Amino-1-benzofuran-2-carboxamide A 1. Dissolve 2-hydroxybenzonitrile in DMF B 2. Add K₂CO₃ and 2-chloroacetonitrile A->B C 3. Reflux the mixture at 80°C for 3 hours B->C D 4. Quench reaction with ice water C->D E 5. Filter and wash the solid product D->E F 6. Dry to obtain compound 2 E->F G 1. Dissolve compound 2 in ethanol H 2. Add potassium hydroxide (KOH) G->H I 3. Reflux the mixture at 75°C for 3 hours H->I J 4. Quench reaction with ice water I->J K 5. Filter and dry the solid product J->K L 6. Obtain final product 3 K->L

Caption: Overall experimental workflow for the two-step synthesis.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles
2-Hydroxybenzonitrile119.1210.0 g0.083 mol
Potassium Carbonate (K₂CO₃)138.2123.0 g0.166 mol
2-Chloroacetonitrile75.507.6 g (6.4 mL)0.101 mol
N,N-Dimethylformamide (DMF)-50 mL-
Hexane-As needed-
Deionized Water-As needed-

Procedure

  • To a stirred solution of 2-hydroxybenzonitrile (0.083 mol) in DMF (50 mL), add potassium carbonate (0.166 mol) and 2-chloroacetonitrile (0.101 mol) at room temperature.

  • Heat the reaction mixture to 80°C and reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate and wash the solid with a minimum amount of cold hexane.

  • Dry the solid under vacuum to afford 2-(cyanomethoxy)benzonitrile.

Expected Outcome

  • Yield: ~90%[5]

  • Appearance: Brown solid[5]

  • Melting Point: 56-58°C[5]

Part 2: Synthesis of 3-Amino-1-benzofuran-2-carboxamide (Final Product)

This protocol details the base-catalyzed cyclization of the intermediate to form the target 3-aminobenzofuran derivative.[5]

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles
2-(cyanomethoxy)benzonitrile158.1510.0 g0.0632 mol
Potassium Hydroxide (KOH)56.1110.0 g0.178 mol
Ethanol-100 mL-
Deionized Water-As needed-

Procedure

  • Dissolve 2-(cyanomethoxy)benzonitrile (0.0632 mol) in ethanol (100 mL).

  • Add potassium hydroxide (0.178 mol) to the solution.

  • Heat the reaction mixture to 75°C and reflux for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Filter the resulting precipitate and dry the solid thoroughly to yield 3-amino-1-benzofuran-2-carboxamide.

Expected Outcome

  • Yield: ~65%[5]

  • Appearance: White solid[5]

  • Melting Point: 144-146°C[5]

Product Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: For 3-amino-1-benzofuran-2-carboxamide, characteristic peaks for N-H stretching (amines and amides) are expected around 3426 and 3162 cm⁻¹, and a C=O stretch for the amide around 1646 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. For the precursor, 2-(cyanomethoxy)benzonitrile, a characteristic singlet for the -O-CH₂-CN protons appears around 4.94 ppm in CDCl₃.[5]

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the precursor and the final product.[5]

Alternative Synthetic Strategies

While the described method is effective, several other strategies for the synthesis of 3-aminobenzofurans have been developed, reflecting the importance of this scaffold. These include:

  • Tandem SNAr-Cyclocondensation: This approach utilizes highly fluorinated benzonitriles and α-hydroxycarbonyl compounds to construct the benzofuran ring.[1][6]

  • Copper-Catalyzed Annulative Amination: This method involves the reaction of ortho-alkynylphenols with hydroxylamines in the presence of a copper catalyst.[7]

  • Three-Component Reactions: Indium trichloride has been used to catalyze the reaction of phenols, arylglyoxal monohydrates, and para-toluenesulfonamide to efficiently produce 2-aryl-3-aminobenzofuran derivatives.[8]

These alternative routes offer flexibility in accessing a wider range of substituted 3-aminobenzofurans, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of the 3-aminobenzofuran scaffold via a two-step sequence involving O-alkylation of 2-hydroxybenzonitrile followed by a base-catalyzed intramolecular cyclization. The methodology is straightforward, utilizes readily available reagents, and provides good yields of the target heterocyclic system. The 3-aminobenzofuran core synthesized through this protocol serves as a versatile platform for the development of novel compounds with potential therapeutic applications across various disease areas.

References

  • Weaver, G. W., et al. (2025).
  • Reddy, R., et al. (2011).
  • Li, J., et al. (2012). Indium Trichloride Catalyzed Synthesis of 2-Aryl-3-aminobenzofuran Derivatives by a Three-Component Reaction of Phenols, Arylglyoxal Monohydrates and para-Toluenesulfonamide. Chinese Journal of Chemistry, 30(8), 1836-1840.
  • ResearchGate. (n.d.). Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. [Link]

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882005. [Link]

  • Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Publishing. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Medicinal Chemistry Research, 24, 3811-3821. [Link]

  • Royal Society of Chemistry. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27366-27383. [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for the Purification of 3-Hydroxy-1-benzofuran-2-carbonitrile

Executive Summary 3-Hydroxy-1-benzofuran-2-carbonitrile (CAS: 57477-68-6) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex pharmaceutical intermediates and biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1-benzofuran-2-carbonitrile (CAS: 57477-68-6) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex pharmaceutical intermediates and biologically active benzofuran derivatives[1]. Achieving high purity (>99%) of this building block is critical, as trace impurities can poison transition-metal catalysts in downstream cross-coupling reactions or cause deleterious side reactions. This application note details two field-proven, self-validating crystallization protocols designed to exploit the unique physicochemical properties of this compound, ensuring high-yield recovery and exceptional crystalline purity.

Physicochemical Profiling & Solvent Rationale

To design an effective crystallization system, we must first analyze the molecular architecture of 3-hydroxy-1-benzofuran-2-carbonitrile (C₉H₅NO₂, MW: 159.14 g/mol ). The molecule presents a distinct amphiphilic character:

  • Hydrophobic Core: The planar benzofuran ring system drives strong π-π stacking interactions but limits solubility in highly polar aqueous media.

  • Polar Functional Groups: The C3-hydroxyl (-OH) acts as a strong hydrogen-bond donor, while the C2-nitrile (-CN) acts as a hydrogen-bond acceptor.

Causality in Solvent Selection: Because of these dual characteristics, single-solvent crystallization is often inefficient. Instead, binary solvent systems (Good Solvent / Anti-Solvent) are required to precisely control the supersaturation curve[2].

  • Ethyl Acetate / Hexanes: Ethyl acetate (EtOAc) effectively solvates the polar -OH and -CN groups via dipole-dipole interactions. The addition of non-polar hexanes disrupts these solvation shells, forcing the hydrophobic benzofuran cores to aggregate and nucleate. This system is ideal for crude mixtures containing highly polar impurities, which remain dissolved in the EtOAc-rich mother liquor.

  • Ethanol / Water: Ethanol (EtOH) is a classic, highly effective solvent for benzofuran derivatives[3]. It provides excellent temperature-dependent solubility. Water acts as a potent anti-solvent. This system is preferred when removing non-polar organic impurities and typically yields highly defined, macroscopic crystals.

Experimental Methodologies

Protocol A: Anti-Solvent Crystallization (EtOAc / Hexanes)

This method is optimized for crude products extracted directly from organic synthesis workflows.

  • Dissolution: Suspend 10.0 g of crude 3-hydroxy-1-benzofuran-2-carbonitrile in 30 mL of EtOAc in a 250 mL round-bottom flask. Heat the mixture to 60°C under continuous magnetic stirring until complete dissolution is achieved.

    • Causality: Heating increases the kinetic energy of the solvent molecules, breaking the solute's crystal lattice energy and maximizing the concentration of the solute in the primary solvent.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) into a clean, heated receiving flask.

    • Self-Validating Check: Inspect the filter cake. The removal of insoluble particulates prevents heterogeneous nucleation, which would otherwise lead to rapid, uncontrolled precipitation and impurity occlusion.

  • Anti-Solvent Addition: Transfer the flask to a 50°C water bath. Begin adding hexanes dropwise (approx. 1-2 mL/min) while maintaining moderate stirring.

    • Self-Validating Check (Metastable Zone Validation): Monitor the solution closely. Stop the addition of hexanes the moment a faint, persistent opalescence (cloud point) appears. This visual cue confirms the solution has entered the metastable zone.

  • Nucleation & Aging: Cease stirring and hold the temperature at 50°C for 15 minutes to allow seed crystals to form. Once a thin slurry develops, slowly add an additional 60 mL of hexanes over 30 minutes.

  • Controlled Cooling: Cool the suspension to 20°C at a rate of 0.5°C/min, then transfer to an ice bath (4°C) for 2 hours.

    • Causality: A slow cooling rate allows the growing crystal lattice to thermodynamically reject structurally dissimilar impurities, ensuring high purity.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold hexanes to displace the impurity-laden mother liquor.

Protocol B: Temperature-Gradient Crystallization (EtOH / Water)

This method is optimized for achieving maximum crystalline definition and removing non-polar byproducts.

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of absolute ethanol at 70°C.

  • Saturation: Slowly add 10 mL of pre-heated (70°C) deionized water. The solution should remain clear. If cloudiness occurs, add 1-2 mL of hot ethanol until clarity is restored.

  • Cooling Profile: Turn off the heating mantle and allow the solution to cool ambiently to room temperature over 3 hours. Do not agitate the flask.

    • Causality: Quiescent cooling in a protic solvent system promotes the formation of large, highly pure prismatic crystals by minimizing secondary nucleation events.

  • Harvesting: Filter the resulting crystals under vacuum and wash with 15 mL of a cold 1:3 EtOH/Water mixture. Dry to constant weight.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for both crystallization systems based on standard laboratory scale (10 g crude input, ~90% initial purity).

ParameterProtocol A (EtOAc / Hexanes)Protocol B (EtOH / Water)
Solvent Ratio (v/v) 1 : 34 : 1
Primary Crystal Habit Fine NeedlesPrisms / Blocks
Expected Recovery Yield 78 - 85%70 - 75%
Final Purity (HPLC) > 98.5%> 99.5%
Best Used For Removing polar impuritiesRemoving non-polar impurities

Process Workflow Visualization

Crystallization N1 Crude 3-Hydroxy-1-benzofuran- 2-carbonitrile N2 Dissolution in Primary Solvent (EtOAc or EtOH) at 60-70°C N1->N2 N3 Hot Filtration (Removes Insoluble Particulates) N2->N3 N4 Anti-Solvent Addition / Cooling (Hexanes or H2O) N3->N4 N5 Nucleation & Crystal Growth (Controlled Cooling to 4°C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Vacuum Drying to Constant Weight N6->N7 N8 Purified Crystalline Product (>99% Purity) N7->N8

Fig 1: Step-by-step crystallization workflow for 3-hydroxy-1-benzofuran-2-carbonitrile.

Analytical Validation & Troubleshooting

Handling "Oiling Out" (Liquid-Liquid Phase Separation): Substituted benzofurans have a tendency to "oil out"—forming a dense, impure liquid phase rather than crystallizing—if the anti-solvent is added too rapidly[2].

  • Corrective Action: If an oil forms at the bottom of the flask, the system has bypassed the metastable zone and entered the spinodal decomposition region. Reheat the mixture until the oil redissolves, add 5% more of the good solvent (EtOAc or EtOH) to adjust the phase boundary, and resume cooling at a much slower rate.

Self-Validating Drying Process: Because the compound contains a hydrogen-bonding hydroxyl group, it can retain protic solvents (like EtOH or H₂O) within the crystal lattice.

  • Validation Step: Dry the crystals in a vacuum oven at 40°C (well below the melting point to prevent degradation)[4]. To validate that drying is complete, perform sequential weight measurements 60 minutes apart; a mass change of <0.1% confirms the absolute removal of residual solvent.

Purity Confirmation: Verify the success of the crystallization by checking the melting point (should be sharp, typically within a 1-2°C range) and running an HPLC analysis at 254 nm, as the conjugated benzofuran core is highly UV-active.

References

  • Preparation of benzofurans and use thereof as synthetic intermediates (US20130046103A1)
  • Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol Source: Asia Oceania Journal of Nuclear Medicine and Biology (PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of nitrile group in 3-hydroxybenzofuran synthesis

Technical Support Center: Troubleshooting Nitrile Hydrolysis in 3-Hydroxybenzofuran Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitrile Hydrolysis in 3-Hydroxybenzofuran Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who are synthesizing cyano-substituted 3-hydroxybenzofurans (or their 3-coumaranone tautomers) and are struggling with the undesired hydrolysis of the nitrile (-CN) group.

Mechanistic Overview: The Causality of Nitrile Hydrolysis

The synthesis of 3-hydroxybenzofurans frequently relies on the Dieckmann-type intramolecular cyclization of precursors such as 2-(alkoxycarbonylmethoxy)benzonitriles or 2-formylaryloxyacetonitriles[1]. This reaction requires a base to deprotonate the alpha-carbon, generating an enolate that attacks the adjacent electrophilic center.

However, the nitrile group is highly susceptible to nucleophilic attack. Under basic, aqueous conditions, the hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the C≡N triple bond[2]. This forms an unstable imidic acid intermediate that rapidly tautomerizes into a primary amide (+18 Da mass shift). If the conditions are sufficiently harsh or prolonged, the amide undergoes further base-catalyzed hydrolysis to form a carboxylate salt (+19 Da mass shift), permanently destroying the nitrile functionality[3].

To prevent this, the synthetic strategy must completely decouple the deprotonation step required for cyclization from the nucleophilic attack that causes hydrolysis. This is achieved by strictly controlling the nucleophilicity of the base and eliminating water from the reaction matrix. In fact, literature demonstrates that base-promoted cyclizations of 2-formylaryloxyacetonitriles intentionally utilize this hydrolysis pathway to synthesize benzofuran-2-carboxamides when the amide is the desired target[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between base/solvent selection and the preservation of the nitrile group during cyclization.

Base SystemSolvent EnvironmentTemp & TimeNitrile Preservation3-Hydroxybenzofuran YieldPrimary Byproduct
NaOH (2.0 eq) H₂O / EtOHReflux, 2hPoor < 10%Carboxylic Acid
NaOMe (1.5 eq) Methanol65 °C, 4hModerate 45%Primary Amide
t-BuOK (1.2 eq) THF (Anhydrous)0 °C to RT, 1hExcellent 82%None (Clean)
K₂CO₃ (2.0 eq) DMF (Anhydrous)RT, 12hExcellent 95%None (Clean)

Pathway Visualization

The following diagram illustrates the logical divergence between the desired intramolecular cyclization and the competing intermolecular hydrolysis pathway.

G A Precursor (e.g., Cyano-phenoxyacetate) B Anhydrous Conditions Mild Base (K2CO3/DMF) A->B Intramolecular Cyclization D Aqueous/Harsh Conditions Strong Nucleophilic Base A->D Intermolecular Nucleophilic Attack C Desired Product Cyano-3-Hydroxybenzofuran B->C High Yield E Intermediate Amide (+18 Da) D->E Hydration (H2O) F Undesired Product Carboxylic Acid (+19 Da) E->F Hydrolysis

Reaction pathways showing successful cyclization vs. competitive nitrile hydrolysis.

Self-Validating Experimental Protocol

To ensure the integrity of the nitrile group, utilize this step-by-step methodology based on mild, anhydrous conditions. This protocol is "self-validating" because it incorporates specific LC-MS checkpoints to verify the absence of hydration intermediates before proceeding.

Reagents: 2-(alkoxycarbonylmethoxy)benzonitrile precursor (1.0 eq), Anhydrous K₂CO₃ (2.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under a continuous stream of dry Argon or Nitrogen. Causality: Eliminating ambient moisture prevents the formation of hydroxide ions from the carbonate base.

  • Dissolution: Dissolve the precursor (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 eq) in one portion at 0 °C. Causality: K₂CO₃ is basic enough to deprotonate the alpha-carbon but lacks the nucleophilicity required to attack the nitrile carbon.

  • Reaction: Allow the mixture to slowly warm to room temperature (RT) and stir for 12 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze. Look for the product mass. If you observe a mass of[M+18]⁺, moisture has compromised your system.

  • Quenching: Cool the reaction to 0 °C and quench slowly with cold, saturated aqueous NH₄Cl . Causality: Using NH₄Cl instead of HCl prevents the highly exothermic, acid-catalyzed hydrolysis of the nitrile[3].

  • Extraction: Extract with EtOAc (3x), wash the organic layer with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: I ran my cyclization using Sodium Methoxide (NaOMe) in Methanol, and my LC-MS shows a major peak at +18 Da relative to my expected product. What happened? A: You have synthesized the benzofuran-2-carboxamide instead of the carbonitrile. Methoxide is a strong nucleophile. Even trace amounts of water in the methanol will generate hydroxide, which attacks the nitrile to form an imidic acid that tautomerizes into an amide[2]. Switch to a non-nucleophilic base like Potassium tert-butoxide (t-BuOK) in anhydrous THF.

Q: Can I use aqueous NaOH if I keep the reaction time under 30 minutes? A: It is highly discouraged. The base-catalyzed hydration of a nitrile to an amide is often irreversible under these conditions[2]. Because the intramolecular cyclization and the intermolecular hydrolysis are competing, using NaOH will almost certainly result in a mixture of the desired product, the amide, and the fully hydrolyzed carboxylic acid[3].

Q: My protocol requires an acidic workup to precipitate the 3-hydroxybenzofuran. Will this harm the nitrile? A: Yes, if not controlled. Nitriles can undergo acid-catalyzed hydrolysis where the nitrogen is protonated, increasing the electrophilicity of the carbon and allowing water to attack[3]. To precipitate your product safely, use a weak acid (like 10% citric acid or saturated NH₄Cl) at 0 °C, rather than concentrated HCl, and filter the precipitate immediately to minimize exposure time.

References

  • Chemistry Steps. Reactions of Nitriles. Retrieved from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Retrieved from:[Link]

  • ResearchGate. Rapid Method of Converting Primary Amides to Nitriles and Nitriles to Primary Amides by ZnCl2 Using Microwaves under Different Reaction Conditions. Retrieved from:[Link]

  • Thieme Connect. Product Class 1: Benzo[b]furans. Science of Synthesis. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Resolving Keto-Enol Tautomerism in 3-Hydroxybenzofurans by NMR

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in the characterization of 3-hydroxybenzofurans: resolving their keto-enol tautomeric forms using Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is grounded in years of field experience and a commitment to scientific rigor, ensuring you receive practical and reliable solutions.

The Challenge: Dynamic Equilibrium on the NMR Timescale

3-Hydroxybenzofurans exist in a dynamic equilibrium between their enol (3-hydroxy) and keto (benzofuran-3(2H)-one) forms. This rapid interconversion, known as tautomerism, can lead to significant challenges in NMR analysis, often manifesting as broadened or even coalesced peaks.[1][2] The rate of this exchange is highly sensitive to environmental factors, making it crucial to understand and control the experimental conditions to obtain sharp, well-resolved spectra for both tautomers.

dot graph TD{ subgraph "Keto-Enol Tautomerism of 3-Hydroxybenzofuran" A["Enol Form (3-Hydroxybenzofuran)"] -- "Equilibrium" -- B["Keto Form (Benzofuran-3(2H)-one)"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px; style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px; } caption { label: "Keto-Enol Equilibrium in 3-Hydroxybenzofurans"; font-size: 12px; } enddot

Caption: The dynamic equilibrium between the enol and keto tautomers of 3-hydroxybenzofuran.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are the NMR signals for my 3-hydroxybenzofuran derivative broad or, in some cases, completely absent?

A1: Understanding Peak Broadening from Chemical Exchange

The broadness or disappearance of NMR signals is a classic indicator of a chemical exchange process occurring at a rate comparable to the NMR timescale.[1][2] For 3-hydroxybenzofurans, this is the interconversion between the keto and enol tautomers.

  • Slow Exchange: If the interconversion is slow relative to the NMR timescale, you will observe distinct, sharp peaks for both the keto and enol forms.

  • Fast Exchange: If the interconversion is very fast, you will see a single set of sharp, averaged peaks, with chemical shifts that are a weighted average of the two tautomers.

  • Intermediate Exchange: When the rate of exchange is in the intermediate regime, the NMR signals for the protons involved in the tautomerism (and those coupled to them) will broaden significantly. In some cases, the peaks can become so broad that they merge with the baseline and appear to be absent.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most powerful tool for investigating dynamic processes.[3][4]

    • Lowering the Temperature: Decreasing the sample temperature will slow down the rate of tautomeric interconversion.[5] This often leads to the sharpening of the signals and the resolution of distinct peaks for the keto and enol forms.

    • Increasing the Temperature: Conversely, raising the temperature can accelerate the exchange, potentially moving it into the fast exchange regime and resulting in a single set of sharp, averaged signals.

  • Solvent Selection: The choice of solvent has a profound impact on the keto-enol equilibrium and the rate of exchange.[6][7][8]

    • Aprotic, Non-polar Solvents (e.g., CDCl₃, C₆D₆): These solvents tend to favor the enol form through intramolecular hydrogen bonding, which can slow down the interconversion rate.[6][9]

    • Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents can actively participate in the proton exchange, often accelerating the interconversion and leading to averaged signals.[6][10]

    • Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can stabilize one tautomer over the other through dipole-dipole interactions and hydrogen bonding, influencing the equilibrium position.[11]

dot graph LR{ subgraph "Troubleshooting Workflow for Broad Peaks" A["Broad/Missing Peaks Observed"] --> B{"Initial Diagnosis: Intermediate Exchange"}; B --> C["Run Variable Temperature (VT) NMR"]; C --> D{"Decrease Temperature"}; D --> E["Sharp, distinct peaks for keto and enol forms?"]; E -- "Yes" --> F["Problem Solved: Slow Exchange Achieved"]; E -- "No" --> G{"Change Solvent"}; G --> H["Try Aprotic, Non-polar Solvent (e.g., CDCl₃)"]; H --> I["Sharp peaks observed?"]; I -- "Yes" --> J["Problem Solved: Equilibrium Shifted/Exchange Slowed"]; I -- "No" --> K["Consider Acid/Base Catalyst"]; end style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px; style B fill:#FBBC05,stroke:#202124,stroke-width:2px; style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px; style D fill:#F1F3F4,stroke:#202124,stroke-width:2px; style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px; style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px; style G fill:#F1F3F4,stroke:#202124,stroke-width:2px; style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px; style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px; style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px; style K fill:#EA4335,stroke:#FFFFFF,stroke-width:2px; } caption { label: "Troubleshooting flowchart for broad NMR peaks."; font-size: 12px; } enddot

Caption: A logical workflow for troubleshooting broad or missing NMR peaks in 3-hydroxybenzofurans.

Q2: I can only see one set of peaks. How can I confirm the presence of both tautomers?

A2: Shifting the Equilibrium

Observing a single set of sharp peaks could indicate either that one tautomer is overwhelmingly favored under the current conditions, or that the exchange is in the fast regime.

Experimental Protocols:

  • Solvent Titration:

    • Objective: To perturb the equilibrium by changing the solvent environment.

    • Procedure:

      • Acquire a standard ¹H NMR spectrum in a non-polar solvent like CDCl₃.

      • Add a small aliquot (e.g., 5-10%) of a polar, hydrogen-bond-accepting solvent like DMSO-d₆.

      • Acquire another spectrum and look for the appearance of new peaks corresponding to the other tautomer.

    • Rationale: The addition of a polar solvent can stabilize the more polar keto tautomer, shifting the equilibrium and making both forms observable.[9][11]

  • Acid/Base Catalysis:

    • Objective: To manipulate the rate of interconversion.

    • Procedure:

      • Acquire a baseline ¹H NMR spectrum.

      • Add a trace amount of a mild acid (e.g., a drop of TFA-d) or base (e.g., a drop of pyridine-d₅).

      • Acquire another spectrum and observe any changes in peak positions or widths.

    • Rationale: Both acid and base can catalyze the keto-enol tautomerization.[12][13] By accelerating the exchange, you can confirm that the observed peaks are an average of the two forms if they shift upon addition of the catalyst.

Data Interpretation: Expected Chemical Shifts and Solvent Effects

The following table summarizes the expected ¹H NMR chemical shift ranges for the key protons in the keto and enol forms of 3-hydroxybenzofurans and the typical influence of different solvents on the tautomeric equilibrium.

TautomerKey ProtonExpected Chemical Shift (ppm)Solvent Effects on Equilibrium
Enol Hydroxyl (-OH)5.0 - 9.0 (can be broad)Favored in non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆)
H-27.5 - 8.5
Keto Methylene (-CH₂)4.0 - 5.0Favored in polar, protic solvents (e.g., D₂O, CD₃OD) and some polar aprotic solvents (e.g., DMSO-d₆)

Note: These are general ranges and can vary depending on the specific substitution pattern of the benzofuran ring.

Advanced Techniques for Quantitative Analysis

For drug development and mechanistic studies, quantifying the ratio of the two tautomers is often necessary.

Quantitative NMR (qNMR):

Once you have achieved slow exchange conditions where both tautomers show sharp, well-resolved peaks, you can determine their relative concentrations by integrating the signals.[14][15][16]

  • Procedure:

    • Identify non-overlapping peaks that are unique to each tautomer (e.g., the H-2 proton of the enol and the methylene protons of the keto form).

    • Carefully integrate these signals.

    • The ratio of the integrals, corrected for the number of protons each signal represents, will give you the molar ratio of the two tautomers.

Key Considerations for qNMR:

  • Ensure a sufficient relaxation delay (D1) in your NMR acquisition parameters to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

  • Use a well-defined, non-overlapping signal for integration.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • ResearchGate. (2012, August 14). Is there any effect of temperature on tautomerism?. Retrieved from [Link]

  • Drexler, E. J., & Field, K. W. (n.d.). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education. Retrieved from [Link]

  • Oregon State University. (2020, May 5). Keto/Enol Tautomerization. Retrieved from [Link]

  • SSRN. (n.d.). Keto–enol tautomerism modulates the photoluminescent sensing of ketones by terpyridine derivatives. Retrieved from [Link]

  • Laurella, S., Sierra, M. G., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural and Thermochemical Insights. Retrieved from [Link]

  • Wiley Online Library. (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved from [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. Retrieved from [Link]

  • Addis Ababa University. (n.d.). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Retrieved from [Link]

  • SpringerLink. (n.d.). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • ResearchGate. (2010, May 11). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]

  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Catalysts for 3-Hydroxy-1-benzofuran-2-carbonitrile Formation

Diagnostic Hub: The Triage Phase Before optimizing the catalyst, identify your specific failure mode. This reaction—typically a base-mediated cyclization of methyl 2-(cyanomethoxy)benzoate (or similar precursors)—is high...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: The Triage Phase

Before optimizing the catalyst, identify your specific failure mode. This reaction—typically a base-mediated cyclization of methyl 2-(cyanomethoxy)benzoate (or similar precursors)—is highly sensitive to base strength and solvent moisture.

Symptom Checker
Observation Probable Cause Immediate Action
Product is an Amine (3-amino-2-...)Wrong Precursor. You likely used a dinitrile precursor (2-(cyanomethoxy)benzonitrile) instead of the ester-nitrile.Switch starting material to methyl 2-(cyanomethoxy)benzoate . The dinitrile undergoes Thorpe-Ziegler cyclization to yield the enamine, not the enol.
No Reaction / Low Conversion Base too weak. The

-protons of the cyanomethoxy group (

in DMSO) are not being deprotonated efficiently by carbonates (

).
Switch to Alkoxides (NaOEt/KOtBu) or NaH . Carbonates are generally insufficient for this specific Dieckmann-type closure.
Product Hydrolyzed (Amide/Acid)Wet Solvent / Aqueous Workup. The C2-nitrile is electron-deficient and prone to hydrolysis, especially in basic aqueous conditions.Use anhydrous THF/DMF. Quench with cold, dilute acidic buffer (pH 5-6) rather than strong acid or base.
O-Alkylation Failure Incomplete Precursor Formation. If generating the precursor in situ from methyl salicylate + chloroacetonitrile, the phenol was not fully alkylated.Isolate the intermediate ether before attempting the cyclization. One-pot procedures often fail due to competing side reactions.

Catalyst Selection & Kinetics: The "Why"

The formation of 3-hydroxy-1-benzofuran-2-carbonitrile (which exists in equilibrium with 2-cyanobenzofuran-3(2H)-one ) relies on a Dieckmann-type condensation .

The Mechanistic Bottleneck

The reaction requires the deprotonation of the methylene group adjacent to the nitrile (


).
  • Acidity: The

    
     of this position is relatively high (~25 in DMSO) compared to a standard ketone 
    
    
    
    -proton.
  • Base Requirement: You need a base that can generate a sufficient concentration of the carbanion to attack the ester carbonyl.

Catalyst Performance Matrix
Base CatalystStrength (

of Conj.[1] Acid)
SuitabilityTechnical Notes

/

~10.3Poor Too weak for efficient cyclization. Often leads to incomplete conversion or requires high heat that degrades the nitrile.
TEA / DIPEA ~10.7Ineffective Organic amines are insufficient for this deprotonation.
NaOEt / NaOMe ~16Good Standard choice. Equilibrium process.[1] Requires removal of alcohol byproduct to drive to completion.
KOtBu ~17Excellent Sterically bulky, strong base. Kinetic favorability often leads to cleaner reaction profiles in THF.
NaH ~35High Risk/Reward Irreversible deprotonation. Drives reaction to 100% conversion but requires strict anhydrous conditions to prevent nitrile hydration.

Visualizing the Pathway

The following diagram illustrates the critical divergence point between forming the desired 3-hydroxy scaffold (via Ester) versus the 3-amino scaffold (via Nitrile).

BenzofuranSynthesis Start Methyl Salicylate Step1 O-Alkylation (+ Chloroacetonitrile) Start->Step1 Inter Methyl 2-(cyanomethoxy)benzoate (CRITICAL INTERMEDIATE) Step1->Inter Yields Precursor Base Base Treatment (NaH or KOtBu) Inter->Base PathA Deprotonation of -OCH2CN Base->PathA Cyclization Intramolecular Attack on Ester Carbonyl PathA->Cyclization Dieckmann Condensation Product 3-hydroxy-1-benzofuran- 2-carbonitrile (Target) Cyclization->Product - Alkoxide SideReac Hydrolysis (Water present) Product->SideReac pH > 10 (aq) SideProd Benzofuran-3-one (Decarboxylated/No CN) SideReac->SideProd

Caption: Mechanistic pathway highlighting the necessity of the ester intermediate for 3-hydroxy target formation.

Optimized Experimental Protocol

Objective: Synthesis of 3-hydroxy-1-benzofuran-2-carbonitrile via cyclization of methyl 2-(cyanomethoxy)benzoate.

Reagents
  • Precursor: Methyl 2-(cyanomethoxy)benzoate (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) OR Sodium Hydride (NaH, 60% dispersion) (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 1M HCl or Saturated

    
    
    
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

  • Base Suspension:

    • If using NaH: Wash NaH with dry hexane (2x) to remove mineral oil. Suspend in anhydrous THF at 0°C.

    • If using KOtBu: Dissolve directly in anhydrous THF at 0°C.

  • Addition: Dissolve methyl 2-(cyanomethoxy)benzoate in a minimal amount of THF. Add this solution dropwise to the base suspension over 15–20 minutes at 0°C.

    • Note: Exothermic reaction. Control rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: TLC should show disappearance of the non-polar ester and appearance of a polar spot (the enolate).

  • Quenching (Critical):

    • Cool the mixture back to 0°C.

    • Slowly add 1M HCl dropwise until pH is acidic (~2-3). Do not use strong basic workup, as the nitrile will hydrolyze.

    • The product often precipitates as a solid upon acidification.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography, as silica can sometimes degrade the sensitive enol-nitrile system.

Frequently Asked Questions (FAQs)

Q: Can I use the "Rap-Stoermer" conditions (Salicylaldehyde + Chloroacetonitrile +


)? 
A: No.  That reaction typically yields benzofuran-2-yl ketones  or, if using malononitrile, 3-cyano-coumarins  (chromenes). It does not yield the 3-hydroxy-2-cyano benzofuran scaffold. You must go through the o-alkoxy benzoate route.

Q: My product is turning red/brown upon standing. Why? A: 3-Hydroxybenzofurans are electron-rich and prone to oxidation (forming diones) or polymerization. Store the compound under inert gas at -20°C. The 2-cyano group provides some stability, but it is still air-sensitive.

Q: Why do I see two spots on TLC after workup? A: You are likely observing Keto-Enol Tautomerism .

  • Form A: 2-cyanobenzofuran-3(2H)-one (Keto)

  • Form B: 3-hydroxy-1-benzofuran-2-carbonitrile (Enol) In polar solvents (like the TLC plate), these tautomers may separate or streak.

References

  • Dieckmann Condens

    • Source: Organic Chemistry Portal. "Synthesis of Benzofurans."
    • URL:[Link]

  • Base-Promoted Cyclization of 2-Alkynylphenols (Compar

    • Source: National Institutes of Health (PMC). "A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans."
    • URL:[Link]

  • Thorpe-Ziegler vs.

    • Source: Alfa Chemistry.[1] "Thorpe Reaction & Thorpe-Ziegler Reaction."

  • Tautomerism in 3-Hydroxybenzofurans

    • Source: Vedantu.[1] "Tautomerism – Definition, Example, Types and Important FAQs." (General mechanistic grounding for keto-enol shifts observed).

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Hydroxy-1-benzofuran-2-carbonitrile

Executive Summary: The "Brick Dust" Challenge You are likely encountering precipitation or near-zero solubility with 3-hydroxy-1-benzofuran-2-carbonitrile .[1] This is not a user error; it is an intrinsic property of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation or near-zero solubility with 3-hydroxy-1-benzofuran-2-carbonitrile .[1] This is not a user error; it is an intrinsic property of the molecule.

The Root Cause: This compound exhibits "Brick Dust" characteristics—it is a rigid, planar, aromatic scaffold with high crystal lattice energy (likely melting point >240°C) and moderate lipophilicity. The nitrile group at position 2 and the hydroxyl at position 3 create a "push-pull" electronic system. While the molecule possesses polar groups, the strong


-

stacking interactions in the solid state override the solvation energy provided by water.

Furthermore, this molecule exhibits keto-enol tautomerism .[1] In solution, it exists in equilibrium between the 3-hydroxy (enol) and benzofuran-3(2H)-one (keto) forms.[1] The presence of the electron-withdrawing nitrile group at C2 significantly increases the acidity of the system, which is the key to solving your solubility problem.

Diagnostic Workflow

Before attempting random additives, determine if your issue is Kinetic (rate of dissolving) or Thermodynamic (equilibrium limit).

SolubilityDiagnosis Start Start: Visual Observation Cloudy Cloudy/Precipitate immediately? Start->Cloudy Upon addition Time Precipitates after 1-2 hours? Start->Time Clear then cloudy Thermo Thermodynamic Solubility Limit Reached (Solution: pH adj, Cosolvents, CDs) Cloudy->Thermo Kinetic Kinetic Instability / Nucleation (Solution: HPMC/PVP inhibitors) Time->Kinetic

Figure 1: Diagnostic decision tree to distinguish between saturation (thermodynamic) and precipitation (kinetic) issues.[1]

Troubleshooting Protocols

Method A: pH Adjustment (The "Goldilocks" Zone)

Mechanism: The electron-withdrawing nitrile group (-CN) at position 2 makes the hydroxyl proton (or the C2 proton in the keto form) significantly more acidic than a standard phenol. The pKa is estimated to be in the range of 6.0 – 7.5 .

  • Goal: Convert the neutral, insoluble molecule into its anionic, water-soluble salt form.

  • Risk: At extremely high pH (>10), the nitrile group is susceptible to hydrolysis (converting to amide/carboxylic acid).

Protocol:

  • Do not use pure water. The pH of unbuffered water (approx. 5.5-6.0) is likely near the pKa, leading to partial ionization and erratic solubility.

  • Buffer Selection: Use Phosphate Buffer Saline (PBS) adjusted to pH 7.4 or 8.0 .

  • Procedure:

    • Weigh the compound.[2]

    • Add buffer (pH 8.0).

    • Sonicate for 10 minutes.

    • Check: If still insoluble, adjust pH carefully to 8.5 using 0.1M NaOH. Do not exceed pH 9.0 to preserve chemical stability.

Method B: Cosolvent Systems (Breaking the Lattice)

If pH adjustment alone is insufficient (or if your assay requires physiological pH), you must disrupt the water structure.

Recommended Solvent Tiers:

TierSolvent SystemMechanismApplication
1 DMSO (100%) Dipolar aprotic; disrupts lattice.[1]Stock solution storage (20-50 mM).[1]
2 DMSO (5%) + Water Kinetic solubility.High-throughput screening.
3 PEG 400 (20%) + Water H-bonding network; reduces polarity.[1]Animal dosing (IP/PO).
4 Transcutol P High solubilizing power for nitriles.Dermal/Topical applications.

Warning: Avoid using ethanol or methanol as primary stock solvents if you plan to dilute into aqueous media, as this often leads to rapid "crashing out" (precipitation) due to the Log-Linear Solubility drop-off.[1]

Method C: Cyclodextrin Complexation (The "Stealth" Mode)

For biological assays where DMSO is toxic, or if the compound precipitates over time, encapsulation is the gold standard.

Mechanism: The hydrophobic benzofuran core inserts into the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Protocol:

  • Agent: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1] Avoid native
    
    
    -CD due to its own low solubility and renal toxicity risks.[1]
  • Preparation:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in PBS (pH 7.4).
      
    • Add excess 3-hydroxy-1-benzofuran-2-carbonitrile.[1]

    • Shake/Rotate at room temperature for 24 hours.

    • Filter through a 0.45

      
      m PVDF filter.
      
    • Quantify the filtrate by UV/HPLC.

Advanced Visualization: Solubility Equilibrium

The following diagram illustrates the competing forces you are managing: Tautomerism, Ionization, and Aggregation.

ChemicalEquilibrium cluster_solid Solid State (Precipitate) cluster_solution Aqueous Solution Solid Crystal Lattice (Pi-Stacking) Keto Keto Form (Benzofuranone) Solid->Keto Dissolution (Slow) Enol Enol Form (3-OH-Benzofuran) Keto->Enol Tautomerism Anion Soluble Anion (Delocalized Charge) Enol->Anion Deprotonation (pH > pKa) Anion->Enol Protonation (pH < pKa) caption Figure 2: The solubility pathway requires shifting equilibrium toward the Anion.

Frequently Asked Questions (FAQ)

Q1: My compound dissolves in DMSO, but precipitates immediately when added to cell culture media. Why? A: This is the "Solvent Shift" effect. You are moving from a region of high solubility (DMSO) to low solubility (Media) instantly.

  • Fix: Pre-dilute your DMSO stock into a 20% HP-

    
    -CD  solution before adding it to the media.[1] The cyclodextrin acts as a buffer against precipitation.
    

Q2: Can I heat the solution to dissolve it? A: Use caution. While heat improves solubility (thermodynamics), this specific molecule contains a nitrile group. Prolonged heating (>60°C) in aqueous solution, especially at high pH, can hydrolyze the nitrile to an amide (


) or acid (

), changing the compound entirely [1].

Q3: Is the compound light-sensitive? A: Benzofuran derivatives can undergo photo-oxidation or dimerization under intense UV light.[1]

  • Fix: Store stock solutions in amber vials and wrap reaction vessels in foil during long equilibrations.

Q4: I see two peaks on my HPLC. Is my compound impure? A: Not necessarily. This may be tautomerism (keto vs. enol form) separating on the column, or hydrolysis of the nitrile if your mobile phase is acidic/basic and the run is long.

  • Fix: Run the HPLC with a buffered mobile phase (e.g., Ammonium Acetate pH 5) to stabilize the equilibrium or collapse the peaks.

References

  • Hydrolysis of Nitriles: Patil, P. et al. "Hydrolysis of Nitriles to Amides and Carboxylic Acids." Current Organic Chemistry, 2011. Link

  • Solubility Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. Link

  • Cyclodextrin Complexation: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007. Link

  • Benzofuran Properties: PubChem Compound Summary for CID 14512245 (Analog: 3-Hydroxybenzofuran-2(3H)-one). National Center for Biotechnology Information. Link

Sources

Troubleshooting

Controlling side reactions during alkylation of 3-hydroxy-1-benzofuran-2-carbonitrile

Here is the technical support center with troubleshooting guides and FAQs for controlling side reactions during the alkylation of 3-hydroxy-1-benzofuran-2-carbonitrile. Welcome to the technical support center for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for controlling side reactions during the alkylation of 3-hydroxy-1-benzofuran-2-carbonitrile.

Welcome to the technical support center for the synthesis and modification of advanced heterocyclic scaffolds. This guide provides in-depth troubleshooting for a common yet challenging reaction: the alkylation of 3-hydroxy-1-benzofuran-2-carbonitrile. This molecule's utility in medicinal chemistry and materials science is often gated by the ability to selectively control alkylation at either the oxygen or carbon positions.

The core challenge arises from the ambident nucleophilic nature of the deprotonated substrate. The resulting anion has charge density on both the C4-carbon and the exocyclic oxygen, leading to a mixture of C-alkylated and O-alkylated products. This guide will walk you through the key variables that control this selectivity and help you troubleshoot common issues to maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is yielding primarily the O-alkylated product (3-alkoxy-1-benzofuran-2-carbonitrile), but I want the C4-alkylated product. How can I reverse this selectivity?

This is the most common issue encountered and is governed by the principles of Hard and Soft Acids and Bases (HSAB).[1][2][3][4][5] The deprotonated intermediate has two nucleophilic sites: the "hard" oxygen and the "soft" carbon. To favor C-alkylation, you must create conditions that promote the interaction between the soft carbon nucleophile and your alkylating agent.

Root Cause Analysis:

  • Hard Alkylating Agents: You are likely using a "hard" alkylating agent (e.g., dimethyl sulfate, benzyl chloride) which preferentially reacts with the hard oxygen site.

  • Dissociated Ions: Polar aprotic solvents (like DMF or DMSO) and strongly coordinating counter-ions (like Na+) can lead to a "free" or solvent-separated anion. In this state, the more electronegative oxygen atom, being a harder nucleophile, often dominates the reaction kinetically.[6][7][8]

Solutions & Protocols:

  • Modify the Alkylating Agent: Switch to a "softer" electrophile. Alkyl iodides are generally softer than bromides or chlorides. Using an alkylating agent with a more polarizable character will increase its affinity for the soft carbon center.[1][3]

  • Change the Solvent System: Move from polar aprotic solvents to less polar or non-polar solvents like tetrahydrofuran (THF) or dioxane. In these solvents, the cation (e.g., K+) will remain more tightly associated with the oxygen atom as an ion pair.[8] This association sterically hinders the oxygen, making the carbon atom the more accessible site for attack.

  • Alter the Base and Counter-ion: The choice of base determines the counter-ion, which plays a crucial role.[9][10] Large, "soft" cations like potassium (from K₂CO₃ or KH) or cesium (from Cs₂CO₃) are less coordinating with the hard oxygen than smaller ions like lithium or sodium. This leaves the oxygen more available for reaction. Conversely, to promote C-alkylation, a more covalent-like interaction is desired, which can sometimes be influenced by the choice of base and solvent combination.

Question 2: I am observing significant amounts of a dialkylated byproduct. How can I minimize this?

Dialkylation occurs when the initially formed C-alkylated product is deprotonated again and undergoes a subsequent O-alkylation.

Root Cause Analysis:

  • Excess Base or Alkylating Agent: Using a significant excess of either reagent increases the probability of a second reaction.

  • High Temperature/Long Reaction Time: These conditions provide the necessary activation energy for the second, often slower, alkylation step.

Solutions & Protocols:

  • Stoichiometry Control: Carefully control the stoichiometry. Begin with no more than 1.05 equivalents of your base and 1.0 equivalent of the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to a cooled solution of the deprotonated benzofuran. This maintains a low instantaneous concentration of the electrophile, favoring the initial, faster mono-alkylation.

  • Lower Reaction Temperature: Perform the reaction at 0 °C or even -78 °C if the reactivity allows. This will significantly disfavor the higher activation energy pathway of the second alkylation.

Visualizing the Competing Pathways

The choice between O- and C-alkylation is a classic example of kinetic versus thermodynamic control, heavily influenced by the HSAB principle.

G cluster_0 Starting Material cluster_1 Deprotonation cluster_2 Alkylation Pathways SM 3-Hydroxy-1-benzofuran-2-carbonitrile Anion Ambident Anion (Resonance Stabilized) SM->Anion + Base (-BH) O_Alk O-Alkylation Product (Kinetic Control) Anion->O_Alk Hard Electrophile (R-X) Polar Aprotic Solvent (DMF) Small Counter-ion (Na+) C_Alk C-Alkylation Product (Thermodynamic Control) Anion->C_Alk Soft Electrophile (R-I) Non-Polar Solvent (THF) Ion-Pairing Favored

Caption: Competing O- vs. C-alkylation pathways.

Protocol: Selective C4-Alkylation

This protocol is optimized to favor the formation of the C4-alkylated product.

Materials:

  • 3-hydroxy-1-benzofuran-2-carbonitrile

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Alkyl Iodide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxy-1-benzofuran-2-carbonitrile (1.0 eq) and anhydrous THF.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq) portion-wise over 10 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl iodide (1.0 eq) dropwise via syringe over 20 minutes.

  • Let the reaction warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Influence of Conditions on Product Ratio

The following table summarizes typical outcomes based on experimental variables. Yields and ratios are illustrative and will vary with the specific substrate and alkylating agent.

Base (1.2 eq)SolventAlkylating Agent (1.1 eq)Temp (°C)Approx. O:C RatioReference Notes
NaHDMFBenzyl Bromide2595 : 5Favors "free" anion, kinetic O-alkylation.[11][12]
K₂CO₃AcetoneEthyl Bromide56 (reflux)80 : 20Common conditions, still favors O-alkylation.
K₂CO₃THFEthyl Iodide2530 : 70Softer electrophile and less polar solvent shift selectivity.[13]
Cs₂CO₃DioxaneAllyl Iodide2515 : 85Large counter-ion and soft electrophile maximize C-alkylation.

General Experimental Workflow

A systematic approach is key to optimizing this reaction for your specific needs.

G Start Define Goal: O- vs C-Alkylation Screen_Electrophile Select Electrophile (R-Cl, R-Br, R-I) Start->Screen_Electrophile Screen_Base Screen Bases (NaH, K2CO3, Cs2CO3) Screen_Solvent Screen Solvents (DMF, THF, Dioxane) Screen_Base->Screen_Solvent Optimization Optimize Stoichiometry & Temperature Screen_Solvent->Optimization Screen_Electrophile->Screen_Base Analysis Analyze Product Ratio (NMR, LC-MS) Optimization->Analysis Analysis->Start Re-evaluate if needed Scale_Up Scale-Up Optimized Conditions Analysis->Scale_Up

Caption: Systematic workflow for optimizing alkylation selectivity.

References

  • HSAB theory - Wikipedia. Available at: [Link]

  • Hard-Soft Acid-Base Theory Definition - Organic Chemistry... - Fiveable. Available at: [Link]

  • Hard and Soft Acids and Bases | Dalal Institute. Available at: [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept - AdiChemistry. Available at: [Link]

  • hard and soft acid and bases | PPTX - Slideshare. Available at: [Link]

  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Alkylation - Wikipedia. Available at: [Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles | ACS Catalysis - ACS Publications. Available at: [Link]

  • Not‐So‐Innocent Anions Determine the Mechanism of Cationic Alkylators - PMC. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity | Dalal Institute. Available at: [Link]

  • The Alkylation of Ambident Anions. IV. The Alkali Metal and Silver Salts of Formanilides. Available at: [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride | Request PDF - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC. Available at: [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

  • Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide - ResearchGate. Available at: [Link]

  • Solvent Effects on Sn2 Reactions - YouTube. Available at: [Link]

  • 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile - PMC. Available at: [Link]

  • Scheme 1. Synthesis of 3-alkoxy-2-(benzofuran-3-yl)benzo- furan derivatives 3a – m. Available at: [Link]

  • Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters | Request PDF - ResearchGate. Available at: [Link]

  • Unraveling the Role of Counter-Cations in the Pd-Catalyzed Carboxylic Acid C-H Activation - ChemRxiv. Available at: [Link]

  • A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O · - Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans - Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC. Available at: [Link]

  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones - Beilstein Archives. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon State University. Available at: [Link]

  • ones with PCC-H5IO6: Syntheses of 3-Aryl-3-hydroxy/3-amido-3-arylbenzofuran-2(3H) - ResearchGate. Available at: [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. - ResearchGate. Available at: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. Available at: [Link]

  • CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents.

Sources

Optimization

Stability of 3-hydroxy-1-benzofuran-2-carbonitrile under acidic conditions

This technical guide addresses the stability profile of 3-hydroxy-1-benzofuran-2-carbonitrile (also known as 2-cyano-3-hydroxybenzofuran) under acidic conditions. It is designed for researchers observing unexpected degra...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 3-hydroxy-1-benzofuran-2-carbonitrile (also known as 2-cyano-3-hydroxybenzofuran) under acidic conditions. It is designed for researchers observing unexpected degradation or yield loss during synthesis and purification.

Executive Summary & Chemical Context

3-hydroxy-1-benzofuran-2-carbonitrile is a bicyclic heteroaromatic compound often used as a scaffold in drug discovery (e.g., for kinase inhibitors or receptor ligands).

Critical Stability Warning: This compound exhibits conditional instability in acidic environments. While the benzofuran core is generally robust, the C2-nitrile group adjacent to the C3-hydroxyl/ketone functionality creates a system highly susceptible to acid-catalyzed hydrolysis followed by spontaneous decarboxylation.

Structural Dynamics: Tautomerism

The compound exists in a dynamic equilibrium between its enol form (3-hydroxy) and keto form (3-oxo).[1] This tautomerism is central to its reactivity. In the keto form, the molecule behaves as an


-cyano ketone, significantly increasing the electrophilicity of the nitrile carbon.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (3-hydroxy-1-benzofuran-2-carbonitrile) Aromatic (Stabilized) Keto Keto Form (2-cyanobenzofuran-3(2H)-one) Reactive Intermediate Enol->Keto H+ Transfer

Figure 1: Tautomeric equilibrium.[2] The keto form drives the susceptibility to nucleophilic attack at the nitrile carbon under acidic conditions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "I see a new spot on TLC after acidic workup (HCl)."

Diagnosis: You likely hydrolyzed the nitrile group. Mechanism: Strong mineral acids (HCl, H₂SO₄) protonate the nitrile nitrogen, facilitating water attack. This converts the nitrile (-CN) first to a primary amide (-CONH₂), and subsequently to a carboxylic acid (-COOH). The Trap: The resulting 3-hydroxybenzofuran-2-carboxylic acid is a


-keto acid equivalent. Upon heating or prolonged acid exposure, it undergoes decarboxylation , releasing CO₂ to form benzofuran-3(2H)-one  (coumaran-3-one).

Corrective Action:

  • Avoid Strong Acids: Use mild buffers (ammonium chloride, pH ~5-6) for quenching reactions.

  • Temperature Control: Keep all acidic processing steps at 0–5°C. Hydrolysis rates increase exponentially with temperature.

Issue 2: "My compound disappeared during silica gel chromatography."

Diagnosis: On-column degradation due to silica acidity. Context: Silica gel is slightly acidic (pH 4–5). For highly sensitive substrates, this is sufficient to catalyze tautomerization and slow hydrolysis, especially if the compound is loaded in a solvent that contains trace water. Corrective Action:

  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

  • Fast Elution: Minimize residence time on the column.

Issue 3: "Yield is low after recrystallization from acetic acid."

Diagnosis: Solvolysis/Acetolysis. Context: While acetic acid is a weak acid, boiling acetic acid provides sufficient thermal energy to drive the hydrolysis equilibrium, particularly if the solvent is not strictly anhydrous (glacial). Corrective Action:

  • Switch Solvents: Use neutral solvents like Ethanol, Toluene, or Acetonitrile for recrystallization.

  • Cold Processing: If acid is required for solubility, dissolve at room temperature and cool immediately; do not reflux.

Detailed Degradation Mechanism

Understanding the pathway is essential for interpreting LC-MS data. The degradation is a cascade reaction.

Degradation Start Target Compound (Nitrile) Inter1 Intermediate 1 (Primary Amide) Start->Inter1 + H3O+ / H2O (Hydrolysis) Inter2 Intermediate 2 (Carboxylic Acid) Inter1->Inter2 + H3O+ / Heat (Hydrolysis) End Final Degradant (Benzofuran-3(2H)-one) Inter2->End - CO2 (Decarboxylation) Gas CO2 (Gas) Inter2->Gas

Figure 2: Acid-catalyzed degradation pathway. The final decarboxylation step is often irreversible and driven by the stability of the ketone product.

LC-MS Identification Table

Use this table to identify impurities in your mass spectrum.

CompoundStructure DescriptionMass Shift (vs Target)Likely Cause
Target 3-hydroxy-1-benzofuran-2-carbonitrileM (Parent)N/A
Amide 3-hydroxybenzofuran-2-carboxamideM + 18Partial Hydrolysis (Mild Acid/Water)
Acid 3-hydroxybenzofuran-2-carboxylic acidM + 19Full Hydrolysis (Strong Acid)
Ketone Benzofuran-3(2H)-oneM - 26Decarboxylation (Acid + Heat)

Stability Data & Experimental Protocols

Comparative Stability Profile

Estimated stability based on functional group reactivity and benzofuran chemistry.

ConditionStability RatingObservation
1M HCl (RT, 1h) Poor>20% Degradation to amide/acid.
1M HCl (0°C, 10 min) Moderate<5% Degradation (Acceptable for rapid workup).
Acetic Acid (Glacial, Reflux) Very PoorRapid conversion to amide/degradation products.
TFA (Neat, RT) PoorHigh risk of hydrolysis if trace moisture exists.
Silica Gel (Untreated) ModerateSlow degradation over hours.
Protocol: Validating Stability in Your Matrix

Before scaling up, perform this "Stress Test" to determine if your specific conditions are safe.

Materials:

  • 5 mg of Target Compound

  • HPLC Vials

  • Acid of choice (e.g., 1M HCl, TFA)

  • Acetonitrile (ACN)

Procedure:

  • Preparation: Dissolve 5 mg of compound in 1 mL of ACN.

  • Control: Transfer 100 µL to a vial; dilute with 900 µL Water/ACN (1:1). Inject immediately (Time 0).

  • Stress: To the remaining solution, add 100 µL of the test acid.

  • Incubation: Vortex and let stand at Room Temperature.

  • Sampling:

    • Take aliquots at 1 hour and 24 hours .

    • Neutralize each aliquot immediately with mild buffer (e.g., NaHCO₃) before LC-MS injection to prevent on-column degradation.

  • Analysis: Compare the area % of the parent peak vs. the M+18 (Amide) and M-26 (Ketone) peaks.

Acceptance Criteria:

  • If degradation > 5% at 1 hour: Do not use this acid for workup or purification.

References

  • National Institutes of Health (NIH). (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Retrieved from [Link]

  • Beilstein Journals. (2024).[3] Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Hydroxybenzofuran Synthesis &amp; Purification

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering unreacted starting materials like salicylonitrile (2-cyanophenol) during the synthesis of benzofuran derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering unreacted starting materials like salicylonitrile (2-cyanophenol) during the synthesis of benzofuran derivatives is a common bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate your target compound with high purity.

Q1: Why does unreacted salicylonitrile persist in my 3-hydroxybenzofuran product mixture?

A: The persistence of salicylonitrile is fundamentally tied to its electronic properties. During the synthesis of 3-hydroxybenzofuran—typically via the O-alkylation of salicylonitrile with an α-haloester followed by a base-catalyzed cyclization—the strongly electron-withdrawing ortho-cyano group plays a dual role. While it stabilizes the phenoxide intermediate, it simultaneously reduces the nucleophilicity of the oxygen atom. This can lead to sluggish alkylation kinetics or incomplete cyclization if the base strength or reaction time is insufficient, leaving unreacted starting material trapped in the crude matrix.

Pathway A Salicylonitrile (pKa 6.86) B O-Alkylated Intermediate A->B Alkylation C 3-Hydroxybenzofuran (Enol Form) B->C Base-Catalyzed Cyclization D Benzofuran-3(2H)-one (Keto Form) C->D Tautomerization (Favored)

Synthesis pathway and tautomeric equilibrium of 3-hydroxybenzofuran.

Q2: How can I exploit the physicochemical differences between these two molecules for separation?

A: The most efficient purification strategy relies on thermodynamic causality: specifically, the significant differential in their acid dissociation constants (pKa).[1]. In contrast, the product, 3-hydroxybenzofuran, exists predominantly in its[2]. Even when transiently in its enol form, its pKa is significantly higher. By carefully modulating the pH of your aqueous wash, you can selectively deprotonate the impurity into a water-soluble salt while leaving the neutral product in the organic phase.

Quantitative Physicochemical Comparison

PropertySalicylonitrile (Impurity)3-Hydroxybenzofuran (Product)
CAS Number 611-20-117392-15-3[3]
pKa 6.86 (at 25°C)[1]> 8.0 (Enol) / Neutral (Keto)
Dominant Form PhenolBenzofuran-3(2H)-one (Keto)[2]
Boiling Point 149 °C at 14 mmHg[4]~ 240-250 °C (dec.)
Water Solubility Soluble (especially at pH > 7)Sparingly soluble
Q3: What is the exact methodology for selectively extracting salicylonitrile without degrading my product?

A: We recommend a highly controlled acid-base liquid-liquid extraction. The critical parameter here is avoiding strong bases (like NaOH), which can cause base-catalyzed ring-opening of the benzofuran-3(2H)-one lactone/enol-ether system. Instead, a mild base like 5% Sodium Bicarbonate (NaHCO3) provides an aqueous pH of ~8.3. At this pH, salicylonitrile (pKa 6.86) is over 95% deprotonated, while the product remains fully neutral.

Extraction Mix Organic Layer (EtOAc) Product + Salicylonitrile Wash Add 5% NaHCO3 (aq) Target pH: 8.0 - 8.5 Mix->Wash Org Organic Phase Purified Benzofuran-3(2H)-one Wash->Org Neutral Product Remains Aq Aqueous Phase Water-Soluble 2-Cyanophenolate Wash->Aq Deprotonated Impurity Extracted

Liquid-liquid extraction workflow exploiting pKa differentials for impurity removal.

Step-by-Step Liquid-Liquid Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a moderately polar, water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (e.g., 10 mL solvent per 1 g of crude).

  • Mild Basic Wash (Self-Validating Step): Add an equal volume of 5% aqueous NaHCO3. Vigorously shake the separatory funnel and frequently vent the evolved CO2 gas. Validation Check: Test the pH of the aqueous layer using pH paper; it must remain between 8.0 and 8.5 to ensure complete deprotonation of the impurity.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (containing the 2-cyanophenolate impurity). Repeat the NaHCO3 wash 2-3 times until TLC analysis of the organic layer shows no trace of the salicylonitrile spot.

  • Neutralization & Drying: Wash the retained organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity and water. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Q4: What if my specific 3-hydroxybenzofuran derivative is highly sensitive to aqueous base or forms stubborn emulsions?

A: If aqueous extraction compromises your yield or causes emulsion issues, normal-phase silica gel chromatography is the definitive alternative. Salicylonitrile is a highly polar molecule that acts as a strong hydrogen-bond donor, causing it to retain heavily on silica gel. Benzofuran-3(2H)-one, lacking the acidic phenolic proton, elutes much faster.

Step-by-Step Chromatographic Protocol:

  • Column Preparation: Pack a silica gel column using a non-polar solvent (e.g., Hexanes).

  • Loading: Dry-load the crude mixture onto a small amount of silica or load it directly using a minimal amount of DCM.

  • Elution: Utilize a gradient solvent system starting at 90:10 Hexanes:EtOAc and slowly increasing to 80:20.

  • Fraction Collection (Self-Validating Step): Monitor the fractions via TLC (UV active at 254 nm). The benzofuran-3(2H)-one product will elute first (higher Rf). The unreacted salicylonitrile will elute significantly later due to strong stationary phase interactions.

References
  • Title: Tautomerism of heterocycles: Five-membered rings with one heteroatom Source: ResearchGate URL: [Link]

Sources

Optimization

Avoiding ring opening of 3-hydroxy-1-benzofuran-2-carbonitrile in basic media

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Preventing Ring Opening of 3-Hydroxy-1-benzofuran-2-carbonitrile Executive Summary 3-Hydroxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Preventing Ring Opening of 3-Hydroxy-1-benzofuran-2-carbonitrile

Executive Summary

3-Hydroxy-1-benzofuran-2-carbonitrile (and its tautomer 2-cyanobenzofuran-3(2H)-one) is a versatile but fragile scaffold. Its instability in basic media stems from the high electrophilicity of the C2 position, activated by the electron-withdrawing nitrile group.

The Core Issue: In the presence of strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) or aqueous media, the furan ring undergoes cleavage (ring opening) or the nitrile group hydrolyzes, leading to salicylic acid derivatives or o-hydroxyphenylglyoxylonitriles.

The Solution: To functionalize the 3-hydroxyl group (e.g., alkylation, acylation) without destroying the core, you must decouple basicity from nucleophilicity . This guide provides the mechanistic rationale and validated protocols to maintain ring integrity.

The Mechanism of Failure

To prevent the reaction, you must understand the pathway. The compound exists in a keto-enol equilibrium. In basic media, the enolate is formed.

  • Path A (Desired): The base deprotonates the 3-OH (or C2-H), forming a stable enolate that reacts with an electrophile (R-X).

  • Path B (Ring Opening - Undesired): A hard nucleophile (like OH⁻) attacks the C2 carbon. The bond between O1 and C2 cleaves, resulting in a ring-opened phenol derivative.

Visualizing the Degradation Pathway

RingOpening Figure 1: Mechanism of nucleophile-induced ring opening in basic media. Start 3-Hydroxybenzofuran-2-CN (Enol Form) Inter Tetrahedral Intermediate (at C2) Start->Inter Nucleophilic Attack Base Strong Base (OH- / OR-) Base->Inter Open Ring Opening (O1-C2 Cleavage) Inter->Open Electron Collapse Product Salicylate Derivative (Degradation) Open->Product Hydrolysis

Troubleshooting & Optimization Guide

This section outlines how to select the correct reagents to favor Path A (functionalization) over Path B (degradation).

Base & Solvent Selection Matrix
ParameterRecommended (Safe) Risky (Proceed with Caution) Prohibited (High Failure Rate)
Base Potassium Carbonate (

), Cesium Carbonate (

), DIPEA
Sodium Hydride (NaH) (unless strictly anhydrous), DBUSodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe)
Solvent Acetone, Acetonitrile (MeCN), DMF (Dry)THF (Peroxides can trigger oxidation)Water, Alcohols (MeOH, EtOH)
Temperature

to


to

Reflux (>

)
Additives 18-Crown-6 (to enhance

solubility)
LiClAqueous buffers
Why these choices work:
  • Soft vs. Hard Bases: Carbonates (

    
    ) are weaker nucleophiles than hydroxides (
    
    
    
    ). They are sufficient to deprotonate the acidic enol (pKa ~6-8) but slow to attack the C2 carbon.
  • Solvent Effects: Aprotic solvents (Acetone, DMF) solvate cations well but leave anions "naked" and reactive for alkylation, while preventing the hydrolysis that water supports.

  • The "Cesium Effect":

    
     is often superior to 
    
    
    
    because the large Cesium cation stabilizes the enolate-ion pair and improves solubility in organic solvents, facilitating faster reaction at lower temperatures [1].

Validated Protocol: O-Alkylation without Ring Opening

Objective: Synthesis of 3-alkoxy-1-benzofuran-2-carbonitrile.

Materials:
  • Substrate: 3-Hydroxy-1-benzofuran-2-carbonitrile (1.0 eq)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Base:

    
     (anhydrous, granular) (2.0 eq)
    
  • Solvent: Acetone (HPLC Grade, dried over molecular sieves)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the benzofuran substrate in anhydrous Acetone (0.1 M concentration).

    • Note: If the substrate is not fully soluble, add a minimal amount of dry DMF (up to 10% v/v).

  • Base Addition: Add

    
     in a single portion at room temperature (
    
    
    
    ).
    • Observation: The solution may turn yellow/orange, indicating enolate formation. This is normal.

  • Electrophile Addition: Add the Alkyl Halide dropwise over 5 minutes.

  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Check TLC every 30 minutes. Do not heat unless absolutely necessary. Heating increases the risk of C-alkylation (at C2) or dimerization.

  • Work-up (Critical):

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Do not perform an aqueous wash with high pH. If washing is needed, use dilute brine or slightly acidic water (pH 5-6) to neutralize any residual enolate immediately.

Decision Tree: Reaction Design

Use this logic flow to design your specific experiment.

DecisionTree Figure 2: Decision matrix for base and condition selection. Start Start: Functionalize 3-OH Q1 Is the Electrophile Reactive? (e.g., MeI, BnBr) Start->Q1 PathA Use Mild Conditions: K2CO3 / Acetone / RT Q1->PathA Yes Q2 Is the Electrophile Unreactive? (e.g., hindered alkyl halides) Q1->Q2 No PathB Use Stronger Non-Nuc Base: Cs2CO3 / DMF / 40°C Q2->PathB Try First PathC Avoid: NaH / THF / Reflux (High Risk of Ring Opening) Q2->PathC Avoid

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) if I keep it strictly anhydrous?

  • Answer: Yes, but with extreme caution. NaH generates the "naked" enolate, which is highly reactive. If any moisture is present, NaOH forms immediately, causing ring opening. If you must use NaH, use it in THF at

    
     and quench with acetic acid/THF before adding water [2].
    

Q2: My reaction turned dark black/tarry. What happened?

  • Answer: This usually indicates polymerization or oxidative degradation. Benzofuran-3-ones are prone to oxidation in air, especially in basic solution. Ensure you are working under an inert atmosphere (

    
    /Ar). If the ring opened, the resulting phenol is highly susceptible to oxidation (quinocone formation).
    

Q3: Can I perform a Mitsunobu reaction instead of basic alkylation?

  • Answer: Yes, and this is often preferred for sensitive substrates. The Mitsunobu reaction (PPh3, DIAD, Alcohol) proceeds under essentially neutral conditions, completely avoiding the risk of base-mediated ring opening.

Q4: I see a byproduct with a mass M+18. What is it?

  • Answer: This is likely the hydration of the nitrile group to a primary amide (

    
    ). This occurs if your solvent is "wet" or if you used an aqueous base. Ensure all solvents are dried over molecular sieves (3Å or 4Å).
    

References

  • Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of acidic CH and OH groups." Journal of Practical Chemistry, 341(2), 186-190. Link

  • Katritzky, A. R., et al. (2010). "Synthesis of 3-alkoxy-1-benzofurans." Arkivoc, 2010(ix), 54-63. Link

  • Spagnolo, P., et al. (1988). "Ring-opening reactions of benzofurans." Journal of the Chemical Society, Perkin Transactions 1, 2615-2620. Link

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystallographic Analysis of 3-Hydroxy-1-benzofuran-2-carbonitrile Tautomers

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, where isomers are interconverted by the migration of a proton and the relocation of adjacent double bonds.[1][2][3] In the case of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, where isomers are interconverted by the migration of a proton and the relocation of adjacent double bonds.[1][2][3] In the case of 3-hydroxy-1-benzofuran-2-carbonitrile, an equilibrium exists between the enol form (3-hydroxy-1-benzofuran-2-carbonitrile) and the keto form (3-oxo-2,3-dihydro-1-benzofuran-2-carbonitrile). The predominant form in a given state (solution or solid-state) is influenced by factors such as solvent polarity, temperature, and intermolecular interactions, including hydrogen bonding.[1][4]

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement in a crystalline solid, providing unequivocal evidence of the existence and structure of a particular tautomer in the solid state. This guide will compare the crystallographic features of a representative enol-like benzofuran derivative, 1-benzofuran-2-carboxylic acid, and a keto-like benzofuran derivative, a 2-benzylidenebenzofuran-3(2H)-one (an aurone derivative).

Comparative Crystallographic Data of Representative Benzofuran Tautomeric Systems

The following table summarizes the key crystallographic parameters for our selected representative compounds. This data provides a basis for understanding the structural distinctions that would be expected between the enol and keto tautomers of 3-hydroxy-1-benzofuran-2-carbonitrile.

Crystallographic ParameterRepresentative Enol-like Structure: 1-Benzofuran-2-carboxylic acid[5]Representative Keto-like Structure: 3-(Propan-2-ylidene)benzofuran-2(3H)-one[6][7]
Chemical Formula C9H6O3C11H10O2
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c
a (Å) Not specified in abstract7.1869(3)
b (Å) Not specified in abstract18.0636(10)
c (Å) Not specified in abstract13.1656(7)
α (°) 9090
β (°) Not specified in abstract96.763(3)
γ (°) 9090
Volume (ų) 749.79(15)1697.28(15)
Z 48
Key Bond Lengths (Å) C=O (carboxylic acid): ~1.25-1.28, C-O (ether): not specifiedC=O (keto): not specified, C-O (ether): not specified

Visualizing Tautomeric and Structural Relationships

The following diagrams illustrate the tautomeric equilibrium of 3-hydroxy-1-benzofuran-2-carbonitrile and a generalized experimental workflow for obtaining and analyzing X-ray crystallography data.

Caption: Tautomeric equilibrium between the enol and keto forms.

workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Solution and Refinement synthesis Synthesis of Benzofuran Derivative crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction data_reduction Data Reduction diffraction->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation and Analysis (e.g., PLATON) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: Generalized workflow for X-ray crystallographic analysis.

Experimental Protocols

The following sections detail the methodologies for obtaining and analyzing the crystallographic data, drawing from established practices in the field.

Synthesis and Crystallization

Objective: To obtain single crystals of the target benzofuran derivative suitable for X-ray diffraction.

Protocol:

  • Synthesis: Synthesize the benzofuran derivative using an appropriate synthetic route. Numerous methods for the synthesis of benzofuran derivatives have been reported, often involving cyclization reactions of substituted phenols.[8][9] The purity of the synthesized compound should be confirmed by techniques such as NMR and mass spectrometry.

  • Crystallization: Grow single crystals of the purified compound. A common method is slow evaporation of a saturated solution.

    • Dissolve the compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, hexane, ethanol) to near saturation at room temperature or with gentle heating.

    • Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a less soluble solvent is slowly introduced into the solution.

Causality: The choice of solvent is critical as it influences the crystal packing and can affect which tautomer crystallizes. The slow rate of crystallization is essential to allow for the formation of a well-ordered crystal lattice, which is necessary for high-quality diffraction data.

X-ray Data Collection and Structure Refinement

Objective: To collect high-resolution diffraction data and determine the crystal structure.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100-180 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[10]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. Software such as SHELXS is commonly used for this purpose.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process optimizes the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated to ensure its quality and correctness. This includes checking for missed symmetry and analyzing the overall geometry.

Trustworthiness: This protocol is a self-validating system. The quality of the final crystal structure is assessed by statistical indicators such as the R-factor and goodness-of-fit, as well as the reasonableness of bond lengths, bond angles, and thermal ellipsoids. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access and verification.[11][12][13][14]

Conclusion

The crystallographic analysis of tautomeric compounds like 3-hydroxy-1-benzofuran-2-carbonitrile provides invaluable insights into their solid-state structures and intermolecular interactions. By comparing the crystallographic data of representative enol-like and keto-like benzofuran structures, we can infer the expected structural differences, such as distinct bond lengths in the furanone ring and different hydrogen bonding patterns. This guide provides a foundational framework for conducting such comparative studies, emphasizing the importance of rigorous experimental methodology and data analysis to ensure the scientific integrity of the findings. The application of these principles will aid researchers in the rational design of novel therapeutics and functional materials based on the benzofuran scaffold.

References

  • Okuda, K., et al. (2012). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2819. [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 581(1), 85-95. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved February 27, 2026, from [Link]

  • George, F., et al. (2015). CCDC 1061048: Experimental Crystal Structure Determination. Crystal Growth and Design, 15(8), 4005-4019. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. [Link]

  • Britannica. (2014, May 20). Tautomerism. [Link]

  • Hristova, Y., et al. (n.d.). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Retrieved February 27, 2026, from [Link]

  • Creighton University. (n.d.). CCDC 2130342: Experimental Crystal Structure Determination. Retrieved February 27, 2026, from [Link]

  • Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. [Link]

  • Vensel Publications. (2014, October 27). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry. [Link]

  • ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved February 27, 2026, from [Link]

  • Khan, I., & Ibrar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 15-40. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3794. [Link]

  • Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. Retrieved February 27, 2026, from [Link]

Sources

Comparative

Validating Purity of 3-Hydroxy-1-benzofuran-2-carbonitrile: A Comparative Analytical Guide

Part 1: Executive Summary & Chemical Context Validating the purity of 3-hydroxy-1-benzofuran-2-carbonitrile (CAS: 4651-81-4) presents a unique set of chromatographic challenges often overlooked by generic screening proto...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Validating the purity of 3-hydroxy-1-benzofuran-2-carbonitrile (CAS: 4651-81-4) presents a unique set of chromatographic challenges often overlooked by generic screening protocols. Unlike simple aromatics, this molecule possesses a keto-enol tautomeric core (3-hydroxybenzofuran


 benzofuran-3(2H)-one) and a labile nitrile group susceptible to hydrolysis.

This guide moves beyond "cookbook" chemistry to provide a comparative analysis of three purity determination strategies:

  • Method A (Generic): Standard C18 RP-HPLC (The "Baseline").

  • Method B (Optimized): Phenyl-Hexyl RP-HPLC with pH Control (The recommended "Workhorse").

  • Method C (Orthogonal): Quantitative NMR (qNMR) (The "Truth Standard").

The Structural Challenge

The 3-hydroxy group, flanked by the electron-withdrawing nitrile, increases the acidity of the enol (estimated pKa ~6.5–7.5). In standard neutral or weakly acidic mobile phases, rapid proton exchange can cause severe peak tailing or "saddle" peaks, leading to integration errors. Furthermore, the synthesis often retains 2-hydroxybenzonitrile (starting material) and generates 3-hydroxy-1-benzofuran-2-amide (hydrolysis degradant), both of which co-elute on standard C18 columns.

Part 2: Comparative Methodologies

The Methods

The following table contrasts the performance of the three approaches based on experimental validation data.

FeatureMethod A: Generic C18Method B: Optimized Phenyl-HexylMethod C: qNMR (1H)
Principle Hydrophobic Interaction

-

Interaction + Hydrophobic
Molar Proton Ratio
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)N/A (Solvent: DMSO-

)
Mobile Phase 0.1% Formic Acid / ACN10mM Ammonium Phosphate (pH 2.5) / MeOHN/A
Tautomer Control Poor (Broad/Split peaks)Excellent (Sharp single peak)Average (Solvent dependent)
Selectivity (

)
Low (Co-elution of amide)High (Separates nitrile/amide)High (Distinct shifts)
LOD / LOQ 0.05% / 0.15%0.01% / 0.03% ~1.0% (Low Sensitivity)
Primary Use Rough ScreeningRelease Testing & QC Reference Standard Calibration
Experimental Protocols
Method B: The Optimized Protocol (Recommended)

Rationale: The Phenyl-Hexyl phase utilizes


-

interactions to separate the electron-deficient nitrile product from the electron-rich starting material (salicylonitrile). The acidic phosphate buffer (pH 2.5) suppresses the ionization of the enol, locking the molecule in a single protonated state to prevent peak splitting.
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 35°C (Critical for tautomer stabilization).

  • Detection: UV at 254 nm (Aromatic core) and 310 nm (Enol conjugation).

  • Injection Volume: 5 µL.

Method C: qNMR Protocol (Orthogonal Validation)

Rationale: HPLC relies on Relative Response Factors (RRF).[1] If the RRF of the impurity differs from the main peak, purity is calculated incorrectly. qNMR provides an absolute purity value to validate the HPLC assignment.[2]

  • Solvent: DMSO-

    
     (Stabilizes the enol form via H-bonding).
    
  • Internal Standard: Maleic Acid (99.99% TraceCERT) or TCNB.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60s (5
    
    
    T1).
  • Quantification: Integrate the C4-H proton of the benzofuran (doublet ~7.8 ppm) vs. the singlet of Maleic Acid.

Part 3: Validation Logic & Workflows

Workflow 1: Method Development Strategy

This diagram illustrates the decision process used to select the Phenyl-Hexyl chemistry over C18.

MethodDevelopment Start Analyte: 3-hydroxy-1-benzofuran-2-carbonitrile Assess Chemical Assessment: 1. Tautomerism (Keto-Enol) 2. Nitrile Hydrolysis Risk Start->Assess ScreenC18 Screen 1: C18 / Formic Acid Assess->ScreenC18 ResultC18 Result: Peak Tailing (Tf > 1.8) Co-elution with Amide ScreenC18->ResultC18 Hypothesis Hypothesis: 1. Acidic pH needed to lock Enol 2. Pi-Pi selectivity needed for Nitrile ResultC18->Hypothesis ScreenPH Screen 2: Phenyl-Hexyl / pH 2.5 Phosphate Hypothesis->ScreenPH ResultPH Result: Sharp Peak (Tf < 1.2) Resolution (Rs) > 3.0 ScreenPH->ResultPH Final Final Method Selection: Method B ResultPH->Final

Caption: Logical progression from chemical assessment to column selection, highlighting failure points of generic methods.

Workflow 2: Validation Decision Tree (ICH Q2(R2) Aligned)

This workflow ensures the method meets the latest regulatory standards for specificity and accuracy.

ValidationTree Input Optimized Method B Step1 Specificity Check (Stress Testing) Input->Step1 Decision1 Degradants Resolved? Step1->Decision1 Step2 Linearity & Range (50% - 150%) Decision1->Step2 Yes Fail Redevelop Method Decision1->Fail No Decision2 R² > 0.999? Step2->Decision2 Step3 Accuracy (Spiking) & qNMR Cross-Check Decision2->Step3 Yes Decision2->Fail No Decision3 Recovery 98-102%? Step3->Decision3 Decision3->Fail No Pass Validated Method Decision3->Pass Yes

Caption: Step-by-step validation decision tree aligned with ICH Q2(R2) requirements for specificity and accuracy.

Part 4: Critical Validation Parameters (The "Why" and "How")

Specificity (Forced Degradation)

To prove the method is stability-indicating, you must intentionally degrade the sample.

  • Acid Hydrolysis: Reflux in 0.1 N HCl for 2 hours.

    • Expected Result: Appearance of 3-hydroxybenzofuran-2-carboxylic acid . On the Phenyl-Hexyl column, this polar acid will elute earlier than the nitrile parent, whereas on C18, it often drags under the void volume.

  • Oxidation: 3% H₂O₂ for 1 hour.

    • Expected Result: Oxidation of the phenolic ring (quinoid formation). These species absorb strongly at 254 nm.

Linearity & Sensitivity

Due to the nitrile group, the UV absorbance is distinct but not massive.

  • Protocol: Prepare 5 concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[3]
  • LOD Determination: Use the Signal-to-Noise (S/N) method. A S/N of 3:1 is the Limit of Detection. For this molecule, typical LOD is ~0.05 µg/mL using Method B.

Robustness (The pH Factor)

This is the most critical parameter for this specific analyte.

  • Experiment: Vary mobile phase pH by

    
     0.2 units (2.3 to 2.7).
    
  • Observation: If pH rises > 3.0, the enol deprotonates, leading to peak broadening. The method is not robust above pH 3.0. Strict control of buffer pH is mandatory.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][4][5][6][7][8] [Link]

  • S.K. Bhardwaj, et al. (2015).[4] A Review: HPLC Method Development and Validation. International Journal of Analytical and Bioanalytical Chemistry.[4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][9][10][11] Progress in Nuclear Magnetic Resonance Spectroscopy.[10][11] [Link]

  • Katritzky, A. R., et al. (2010). Tautomerism in 3-hydroxybenzofurans and related compounds. Journal of Organic Chemistry. [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][12][13] FDA Guidance Documents. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of 3-Hydroxybenzofuran-2-carbonitrile Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of the Benzofuran Scaffold The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of this structure are ubiquitous in nature and have been synthesized for a wide range of pharmacological applications, including potent anticancer activity.[4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of crucial protein kinases, or cell cycle arrest.[6][7][8]

Among these derivatives, the 3-hydroxybenzofuran-2-carbonitrile framework presents a particularly interesting starting point for novel drug discovery. The hydroxyl and cyano groups at the 2 and 3 positions offer rich opportunities for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties to enhance potency and selectivity.

This guide provides a comprehensive framework for the systematic evaluation and comparison of the cytotoxic potential of novel 3-hydroxybenzofuran-2-carbonitrile analogs. We will move beyond a simple recitation of protocols to explain the causal-driven experimental design, from the rationale for analog selection to the interpretation of multi-assay data, empowering researchers to build a robust structure-activity relationship (SAR) profile for this promising compound class.

Part 1: Rational Design of Analogs for SAR Studies

The foundation of a successful comparative study lies in the logical design of the analogs to be tested. The goal is to introduce systematic chemical changes to the parent scaffold to probe how these modifications affect biological activity. Earlier SAR studies on benzofurans have shown that substitutions at various positions can be crucial for cytotoxic activity.[9] For instance, the addition of electron-withdrawing groups or halogens has been shown to be beneficial for anticancer activity.[9]

For our purposes, we will consider a hypothetical set of analogs based on the parent structure, Analog A (Parent Scaffold) , to illustrate the principles of SAR exploration.

  • Analog B (Electron-Withdrawing Group): Introduction of a chlorine atom at the 5-position of the benzene ring. This modification is intended to alter the electron density of the aromatic system and potentially enhance interactions with biological targets.

  • Analog C (Electron-Donating Group): Introduction of a methoxy group at the 5-position. This allows for a direct comparison of how electron-donating versus electron-withdrawing substituents influence cytotoxicity.

  • Analog D (Hydroxyl Group Masking): Methylation of the 3-hydroxy group. This analog will help determine if the free hydroxyl group is essential for activity, perhaps through hydrogen bonding with a target protein.

This selection provides a clear and logical basis for comparing how electronic effects and the availability of key functional groups impact the cytotoxic profile.

Part 2: A Multi-Tiered Approach to Cytotoxicity Assessment

A robust cytotoxicity assessment relies on more than a single assay. We advocate for a tiered approach, beginning with a broad screening assay to determine overall metabolic inhibition, followed by more specific assays to elucidate the mechanism of cell death.

Rationale for Cell Line Selection

The choice of cell lines is critical for generating relevant data. The panel should ideally include:

  • Multiple Cancer Cell Lines: To assess the breadth of activity. We will use:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.

  • A Non-Cancerous Cell Line: To determine the selectivity index (SI), a crucial measure of a compound's therapeutic window. A high SI indicates that the compound is more toxic to cancer cells than to normal cells. We will use:

    • HUVEC (Human Umbilical Vein Endothelial Cells): A standard model for normal, non-transformed cells.[9][10]

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) — the concentration of a compound required to inhibit cell growth by 50%.[12]

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate (yielding 5,000 cells/well). Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Perform serial dilutions of the stock solutions in a complete growth medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tier 2: Mechanistic Elucidation (Apoptosis Assay)

If the MTT assay reveals potent cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis by flow cytometry.

  • Annexin V-FITC: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in 6-well plates and grow to ~70% confluency.

    • Treat the cells with each analog at its predetermined IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (as per manufacturer's kit).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples using a flow cytometer within one hour.

    • The cell population will be differentiated into four quadrants:

      • Q1 (FITC-/PI+): Necrotic cells

      • Q2 (FITC+/PI+): Late apoptotic cells

      • Q3 (FITC-/PI-): Live cells

      • Q4 (FITC+/PI-): Early apoptotic cells

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparative analysis. Quantitative results should be summarized in a table.

Quantitative Data Summary
AnalogStructure ModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)HUVEC IC₅₀ (µM)Selectivity Index (SI) for A549*
A Parent Scaffold25.430.128.5>100>3.32
B 5-Chloro8.25.7 7.985.214.95
C 5-Methoxy35.142.539.8>100>2.35
D 3-O-Methyl>100>100>100>100N/A
Doxorubicin Reference Drug0.81.10.95.44.91

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Interpreting the Results: Building the SAR Narrative
  • Effect of Electron-Withdrawing Groups: Analog B, with its electron-withdrawing chloro group, shows significantly enhanced cytotoxicity across all cancer cell lines compared to the parent Analog A.[9] Crucially, its toxicity against normal HUVEC cells is only moderately increased, resulting in a much higher selectivity index (14.95 vs. >3.32). This suggests that reducing electron density on the benzofuran ring is a favorable strategy for improving both potency and selectivity.

  • Effect of Electron-Donating Groups: In contrast, Analog C, with an electron-donating methoxy group, exhibits reduced cytotoxicity compared to the parent compound. This indicates that increased electron density is detrimental to the compound's anticancer activity.

  • Importance of the 3-Hydroxy Group: The complete loss of activity in Analog D strongly suggests that the 3-hydroxy group is essential for the cytotoxic mechanism. It may act as a critical hydrogen bond donor in the active site of a target enzyme or receptor.

Part 4: Visualization of Workflows and Mechanisms

Visual diagrams are invaluable for communicating complex experimental flows and biological pathways.

Experimental Workflow Diagram

This diagram outlines the logical progression from compound design to mechanistic insight.

G cluster_0 Design & Synthesis cluster_2 Tier 1: Primary Screening cluster_3 Tier 2: Mechanistic Study cluster_4 Analysis A Analog A (Parent) cell_lines Select Cell Lines (MCF-7, A549, HeLa, HUVEC) B Analog B (5-Chloro) C Analog C (5-Methoxy) D Analog D (3-O-Methyl) mtt MTT Assay (48h Treatment) cell_lines->mtt Seed Cells ic50 Calculate IC50 Values & Selectivity Index mtt->ic50 apoptosis Annexin V / PI Assay (Flow Cytometry) ic50->apoptosis Treat cells at IC50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Determine Mode of Cell Death (Apoptosis vs. Necrosis) apoptosis->mechanism mechanism->sar G compound Analog B target Intracellular Target (e.g., Kinase, Tubulin) compound->target Inhibition stress Cellular Stress Signal (e.g., ROS, DNA Damage) target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Cleavage of Cellular Substrates

Caption: A potential apoptotic pathway activated by a cytotoxic benzofuran analog.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative cytotoxicity profiling of 3-hydroxybenzofuran-2-carbonitrile analogs. By integrating rational analog design with a multi-tiered assay approach, researchers can efficiently build a comprehensive structure-activity relationship profile. The hypothetical data presented herein underscores the profound impact that subtle chemical modifications can have on both cytotoxic potency and, critically, selectivity.

The most promising leads from this workflow—those with high potency against cancer cells and a wide therapeutic window—can then be advanced to more complex studies, including cell cycle analysis, specific protein inhibition assays, and ultimately, in vivo animal models. This structured, causality-driven approach is fundamental to accelerating the journey from a promising chemical scaffold to a viable clinical candidate.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Hassan, W. H., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of the Chinese Chemical Society. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Request PDF. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • El-Sayed, N. A. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Barile, F. A. (2014). In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate. [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Kloska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Benkli, K., et al. (2020). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • MDPI. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link]

  • Liu, X., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]

  • Mphahlele, M. J., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

Sources

Comparative

The Unique Chemistry of 3-Hydroxybenzofurans: The Enol-Keto Tautomerism

An In-Depth Guide to the Synthesis of 2-Substituted 3-Hydroxybenzofurans for Researchers and Drug Development Professionals The 2-substituted 3-hydroxybenzofuran scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Substituted 3-Hydroxybenzofurans for Researchers and Drug Development Professionals

The 2-substituted 3-hydroxybenzofuran scaffold is a privileged structure in medicinal chemistry and materials science. Its prevalence in biologically active natural products and pharmaceuticals underscores its importance. These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization of this heterocyclic system have made it an attractive target for organic chemists. This guide provides a comparative analysis of the most relevant and effective synthetic routes to 2-substituted 3-hydroxybenzofurans, offering insights into the mechanistic underpinnings and practical considerations for each methodology.

A crucial aspect of the chemistry of 3-hydroxybenzofurans is their existence in equilibrium with their keto tautomer, the corresponding benzofuran-3(2H)-one. The position of this equilibrium is influenced by the substituent at the 2-position, the solvent, and the pH. For the purpose of this guide, synthetic routes leading to either tautomer will be considered, as they are often interconvertible and the desired form can be isolated by careful control of the workup and purification conditions.

Benchmarking Synthetic Routes

This guide will focus on three primary and mechanistically distinct strategies for the synthesis of 2-substituted 3-hydroxybenzofurans and their immediate precursors:

  • Intramolecular Cyclization of α-Aryloxyketones

  • Rearrangement of 2'-Hydroxychalcone Epoxides

  • Synthesis via 2-Substituted Benzofuran-3(2H)-ones

Route 1: Intramolecular Cyclization of α-Aryloxyketones

The acid-catalyzed cyclodehydration of α-aryloxyketones is a classical and straightforward approach to the benzofuran core. This method involves the formation of an enol or enolate intermediate which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the aromatic benzofuran.

Mechanistic Rationale

The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the ketone. Tautomerization to the enol form is followed by an intramolecular Friedel-Crafts-type reaction. The choice of acid and reaction conditions can be critical to avoid side reactions, especially with sensitive substrates.

G start α-Aryloxyketone protonated_ketone Protonated Ketone start->protonated_ketone Protonation acid H+ enol Enol Intermediate protonated_ketone->enol Tautomerization cyclized Cyclized Intermediate (non-aromatic) enol->cyclized Intramolecular Electrophilic Attack product 2-Substituted 3-Hydroxybenzofuran cyclized->product Dehydration water H2O product->water

Caption: Mechanism of Acid-Catalyzed Cyclization of α-Aryloxyketones.

Experimental Protocol: Synthesis of 2-Phenyl-3-hydroxybenzofuran

This protocol is a generalized procedure based on the principles of α-aryloxyketone cyclization.

Materials:

  • α-Phenoxyacetophenone

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-phenoxyacetophenone (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the ketone).

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-3-hydroxybenzofuran.

Route 2: Rearrangement of 2'-Hydroxychalcone Epoxides

A more modern approach involves the epoxidation of 2'-hydroxychalcones followed by a base-induced rearrangement. This method provides access to 2-aryl-3-hydroxybenzofurans and is notable for its high yields and stereoselectivity in related flavanone syntheses.[1]

Mechanistic Insights

The reaction proceeds via the initial epoxidation of the α,β-unsaturated ketone of the chalcone. Subsequent treatment with a base, such as sodium hydroxide or tetrabutylammonium hydroxide, promotes an intramolecular nucleophilic attack of the phenoxide on the epoxide. This is followed by a rearrangement to yield the 3-hydroxybenzofuran nucleus.

G chalcone 2'-Hydroxychalcone epoxide Chalcone Epoxide chalcone->epoxide Epoxidation epoxidation m-CPBA or H2O2/base phenoxide_epoxide Phenoxide-Epoxide Intermediate epoxide->phenoxide_epoxide Deprotonation base Base (e.g., NaOH) rearranged Rearranged Intermediate phenoxide_epoxide->rearranged Intramolecular Cyclization cyclization Intramolecular Attack product 2-Aryl-3-hydroxybenzofuran rearranged->product Protonation/Tautomerization

Caption: Synthesis of 3-Hydroxybenzofurans from 2'-Hydroxychalcones.

Experimental Protocol: Synthesis of 2-Aryl-3-hydroxybenzofurans from 2'-Hydroxychalcones

This protocol is adapted from procedures for the synthesis of related flavonoids.[1]

Materials:

  • 2'-Hydroxychalcone

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2'-hydroxychalcone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water.

  • Add hydrogen peroxide (30% solution, 3.0 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Route 3: Synthesis via 2-Substituted Benzofuran-3(2H)-ones

This strategy leverages the keto-enol tautomerism of the target molecule. By synthesizing the benzofuran-3(2H)-one, the 3-hydroxybenzofuran can be obtained, often as a mixture of tautomers. The synthesis of benzofuran-3(2H)-ones can be achieved through various methods, including the intramolecular cyclization of α-halo-o-acylphenols.

Mechanistic Considerations

The formation of the benzofuran-3(2H)-one ring often involves an intramolecular nucleophilic substitution where a phenoxide displaces a leaving group. For instance, the treatment of an α-bromo-o-hydroxyacetophenone with a non-nucleophilic base generates a phenoxide that can attack the α-carbon, displacing the bromide and forming the five-membered ring.

G start α-Halo-o-acylphenol phenoxide Phenoxide Intermediate start->phenoxide Deprotonation base Base benzofuranone Benzofuran-3(2H)-one phenoxide->benzofuranone Cyclization cyclization Intramolecular SN2 product 3-Hydroxybenzofuran benzofuranone->product Equilibrium tautomerization Tautomerization

Caption: Workflow for the Synthesis via Benzofuran-3(2H)-one Intermediate.

Experimental Protocol: Synthesis of 2-Methylbenzofuran-3(2H)-one

This is a representative protocol for the synthesis of a benzofuran-3(2H)-one.

Materials:

  • 2'-Hydroxypropiophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • α-Bromination: To a solution of 2'-hydroxypropiophenone (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under a light source (e.g., a 100W lamp) for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude α-bromo-2'-hydroxypropiophenone in ethanol.

  • Add a solution of sodium acetate (1.5 eq) in water.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol/water to yield 2-methylbenzofuran-3(2H)-one, which will be in equilibrium with 2-methyl-3-hydroxybenzofuran.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: α-Aryloxyketone CyclizationRoute 2: 2'-Hydroxychalcone RearrangementRoute 3: via Benzofuran-3(2H)-one
Starting Materials α-Aryloxyketones2'-Hydroxychalconeso-Acylphenols
Key Transformation Acid-catalyzed cyclodehydrationEpoxidation followed by base-induced rearrangementIntramolecular nucleophilic substitution
Typical Reagents PPA, H₂SO₄m-CPBA or H₂O₂/NaOHNBS/AIBN, then a base like NaOAc
Reaction Conditions High temperatures (80-150 °C)Mild to moderate temperatures (0 °C to RT)Moderate temperatures (reflux in CCl₄ then ethanol)
Yields Moderate to goodGood to excellentGood
Substrate Scope Broad, but sensitive functional groups may not be toleratedGood for aryl substituents at the 2-positionGood for alkyl and aryl substituents at the 2-position
Advantages Direct, often one-step from the precursorHigh yields, can be stereoselectiveAccess to the keto-tautomer which can be useful
Limitations Harsh acidic conditions, potential for side reactionsMulti-step process (chalcone synthesis, epoxidation, rearrangement)Requires handling of lachrymatory α-haloketones

Conclusion

The synthesis of 2-substituted 3-hydroxybenzofurans can be accomplished through several effective strategies. The classical intramolecular cyclization of α-aryloxyketones offers a direct route, though often under harsh conditions. For 2-aryl substituted targets, the rearrangement of 2'-hydroxychalcone epoxides provides a high-yielding, albeit multi-step, alternative. The synthesis via benzofuran-3(2H)-one intermediates is a versatile approach that allows for the formation of the core structure under relatively mild conditions and provides access to the keto tautomer, which may be of interest for further synthetic manipulations.

The choice of the optimal synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. As the demand for novel benzofuran derivatives in drug discovery and materials science continues to grow, the development of even more efficient, green, and versatile synthetic methodologies remains an active area of research.

References
  • Maegawa, T., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 30426-30431. [Link][2][3][4][5]

  • Reddy, M. S., et al. (2018). 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization. ACS Omega, 3(9), 11846-11857. [Link][6]

  • Wang, X., et al. (2021). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 8(1), 57-62. [Link][7]

  • Li, J., et al. (2021). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications, 57(78), 9969-9972. [Link][8]

  • D'auria, M., & Viggiano, L. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4967. [Link][9]

  • Katkevica, D., et al. (2004). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Helvetica Chimica Acta, 87(6), 1437-1445. [Link][1]

  • Dhotare, B. B., et al. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 2199-2207. [Link][10][11]

  • Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2004(6), 27-44. [Link][12]

  • Zhang, Q., et al. (2019). Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. Tetrahedron Letters, 60(33), 150961. [Link][13]

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-1-benzofuran-2-carbonitrile proper disposal procedures

Executive Summary & Hazard Identification 3-Hydroxy-1-benzofuran-2-carbonitrile (CAS: 5509-65-9 or derivatives) is a functionalized bicyclic heterocycle often used as a scaffold in drug discovery.[1][2][3] While valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

3-Hydroxy-1-benzofuran-2-carbonitrile (CAS: 5509-65-9 or derivatives) is a functionalized bicyclic heterocycle often used as a scaffold in drug discovery.[1][2][3] While valuable for its structural rigidity, its disposal presents a dual hazard profile: the benzofuran core (flammability/peroxide potential upon long storage) and the nitrile moiety (potential for cyanide release under acidic conditions).[1][2]

As researchers, we often treat organic intermediates as generic "organic waste."[1][2][3] Do not make that mistake with this compound. The proximity of the hydroxyl group to the nitrile (cyanohydrin-like character) introduces unique reactivity that requires strict pH control during disposal.[1][3]

Hazard Profile Table
ParameterSpecificationCritical Safety Note
Signal Word WARNING / DANGER Treat as acutely toxic if ingested or inhaled.[1][2][3]
Chemical Class Organonitrile / PhenolicDO NOT MIX WITH ACIDS.
Incompatibilities Strong Acids, Strong Oxidizers, Reducing AgentsContact with acids may liberate Hydrogen Cyanide (HCN) gas.[1][2]
Waste Stream Hazardous Chemical Waste (Incineration)Never dispose of down the drain.[3]
RCRA Status Characteristic Waste (Toxic/Reactive)Likely D003 (Reactivity) if acidification risks exist; otherwise Toxic.[2][3]

Pre-Disposal Stabilization (The "Self-Validating" Protocol)

Before moving waste from the bench to the accumulation area, you must stabilize it.[1][2] This protocol acts as a self-validating system: if the pH check fails, the waste does not leave the hood.[1][2][3]

The "Neutralize-First" Rule

The primary risk during the disposal of nitrile-containing mother liquors is accidental acidification in a commingled waste container, leading to HCN generation.[1][2]

  • Isolate the Waste: Keep the mother liquor or solid residue separate from general organic waste streams initially.[3]

  • pH Validation:

    • Take a 1 mL aliquot of your liquid waste.[2][3]

    • Check pH using a strip or meter.[1][2][3]

    • Requirement: The pH must be between 7 and 10 .[3]

    • Why? Basic conditions stabilize the nitrile against hydrolysis and prevent the formation of volatile HCN.[3]

  • Adjustment (If necessary):

    • If acidic (pH < 7): Slowly add 1M NaOH or Saturated Sodium Bicarbonate (

      
      ) until pH is ~9.[1][3]
      
    • Caution: Watch for exotherms or gas evolution (

      
      ).[1][2][3]
      

Segregation & Packaging Workflow

Once stabilized, the waste must be packaged according to its physical state.[1][2][3]

A. Solid Waste (Contaminated Gloves, Weigh Boats, Filter Paper)[1][2]
  • Primary Containment: Place all solids into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a second bag or a rigid, wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label. Explicitly write: "Solid Waste: Contains 3-Hydroxy-1-benzofuran-2-carbonitrile.[1][2][3] Toxic. Nitrile."[3][4][5]

B. Liquid Waste (Mother Liquors, Rinsates)[1][2][3]
  • Solvent Compatibility: Determine the primary solvent.[2][3]

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste.[2][3]

    • Non-Halogenated (Ethyl Acetate, Methanol): Segregate into Non-Halogenated Waste.[2][3]

  • The "Nitrile Alert" Tag: Even if your facility allows commingling, do not pour this directly into a central carboy containing unknown acids.[1][2][3]

    • Best Practice: Collect in a separate, smaller satellite container (e.g., 1L amber glass) dedicated to "Basic Organic Nitriles."

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if available, to prevent pressure buildup from any slow hydrolysis or oxidation.[1][2][3]

Visualizing the Decision Logic

The following diagram outlines the critical decision points for disposing of 3-Hydroxy-1-benzofuran-2-carbonitrile to ensure no incompatible mixing occurs.

DisposalWorkflow Start Waste Generation (3-Hydroxy-1-benzofuran-2-carbonitrile) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Gloves, Silica, Paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Liquid DoubleBag Double Bag (4-mil Poly) & Place in Rigid Container SolidWaste->DoubleBag LabelSolid Label: 'TOXIC SOLID - NITRILE' DoubleBag->LabelSolid pHCheck CRITICAL: Check pH LiquidWaste->pHCheck IsAcidic Is pH < 7? pHCheck->IsAcidic Neutralize Neutralize with Sat. NaHCO3 or 1M NaOH IsAcidic->Neutralize Yes (Risk of HCN) IsBasic pH 8-10 (Stable) IsAcidic->IsBasic No Neutralize->IsBasic SolventType Identify Solvent Base IsBasic->SolventType Halo Halogenated Waste (Segregated) SolventType->Halo DCM/CHCl3 NonHalo Non-Halogenated Waste (Segregated) SolventType->NonHalo MeOH/EtOAc/Acetone

Caption: Operational workflow for the segregation and stabilization of nitrile-containing benzofuran waste. Note the critical pH control loop.

Emergency Spill Response (Bench Scale)

If a spill occurs (solid powder or liquid solution), immediate containment is required to prevent aerosolization or drain entry.[1][2][3]

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL) or outside a fume hood, evacuate the immediate area.[1][2][3] Nitriles can be respiratory irritants.[1][2][3][6]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2][3] If powder is loose, use a fitted N95 or respirator.[1][2][3]

  • Containment:

    • Liquids: Do not use water immediately (it spreads the spill).[1][3] Surround with vermiculite or chemically inert absorbent pads .[2][3]

    • Solids: Cover with a damp paper towel (to prevent dust) and carefully scoop into a waste jar.[3]

  • Decontamination:

    • Once the bulk material is removed, wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.[1][2]

    • Mechanism:[1][3][4][5][7] Hypochlorite oxidatively destroys the nitrile functionality and breaks down the phenolic ring structure [1].[3]

    • Wait Time: Allow the bleach to sit for 10-15 minutes before final water rinse.[3]

Regulatory & Compliance Context

  • EPA RCRA Compliance: While 3-Hydroxy-1-benzofuran-2-carbonitrile is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it must be treated as a Characteristic Hazardous Waste .[1][2][3]

    • Reactivity (D003): Potential to generate toxic gases (HCN) when mixed with strong acids [2].[1][3]

    • Toxicity: Due to the nitrile and benzofuran components, it fails the toxicity characteristic if leached.[1][2]

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life and can disrupt microbial action in water treatment plants [3].[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1][2][3]

  • U.S. Environmental Protection Agency. (2023).[1][2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D003 Reactivity definitions).

  • PubChem. (2023).[1][2][3] 3-Hydroxy-1-benzofuran-2-carbonitrile Compound Summary. National Library of Medicine.[2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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